6-methylindolizine-2-carboxylic acid
Description
BenchChem offers high-quality 6-methylindolizine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methylindolizine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
103264-06-8 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.2 |
Pureté |
95 |
Origine du produit |
United States |
6-Methylindolizine-2-Carboxylic Acid: Comprehensive NMR Characterization, Synthesis, and Pharmacological Applications
Executive Summary
The indolizine core—a fused bicyclic heteroaromatic system containing a bridgehead nitrogen—represents a privileged scaffold in modern medicinal chemistry. Specifically, 6-methylindolizine-2-carboxylic acid (CAS: 103264-06-8) has garnered significant attention due to its structural rigidity, favorable physicochemical properties, and potent biological activities. This technical guide provides an authoritative, in-depth analysis of the de novo synthesis, self-validating isolation protocols, and rigorous structural elucidation (via NMR spectroscopy) of this critical compound.
Pharmacological Relevance & Mechanism of Action
Indolizine-2-carboxylic acid derivatives have emerged as highly effective antiviral agents, particularly in the treatment of arenavirus infections such as Lassa fever and Junin virus 1. The mechanism of action hinges on the inhibition of viral entry.
Arenaviruses rely on a mature glycoprotein (GP) complex to mediate entry into host cells. Small-molecule inhibitors based on the 6-methylindolizine scaffold specifically target this GP complex. By binding to the viral envelope proteins, these compounds prevent the crucial pH-dependent membrane fusion event that typically occurs in the acidic environment of the late endosome, thereby halting the release of viral genomic material into the host cytoplasm.
Fig 1: Mechanism of arenavirus entry inhibition by indolizine derivatives.
De Novo Synthesis and Isolation Protocol
The most robust method for constructing the substituted indolizine core is the Tschitschibabin cyclization 2. This approach utilizes 2,5-dimethylpyridine and an α -halo pyruvate to regioselectively build the bicyclic system.
Self-Validating Experimental Workflow
The following protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity and yield.
Step 1: Quaternization (Formation of the Pyridinium Salt)
-
Procedure: Dissolve 2,5-dimethylpyridine (1.0 eq) in anhydrous acetone. Dropwise, add ethyl bromopyruvate (1.1 eq) at 0°C. Reflux the mixture for 4 hours.
-
Causality & Control: Acetone is explicitly chosen because the starting materials are highly soluble in it, whereas the resulting pyridinium bromide salt is entirely insoluble. This phase separation drives the reaction to completion via Le Chatelier's principle and allows for isolation via simple vacuum filtration.
-
Validation: The reaction is complete when the supernatant shows no residual pyridine via TLC (DCM:MeOH 9:1, UV active).
Step 2: Base-Mediated Cyclization
-
Procedure: Suspend the isolated pyridinium salt in ethanol. Add an aqueous solution of NaHCO3 (2.5 eq) and heat to 80°C for 6 hours.
-
Causality & Control: The mild base selectively deprotonates the acidic α -methyl group (originating from the 2-position of the pyridine), generating a reactive ylide. This ylide undergoes an intramolecular nucleophilic attack on the adjacent ketone carbonyl. Subsequent dehydration restores full aromaticity, providing the thermodynamic driving force to yield ethyl 6-methylindolizine-2-carboxylate .
Step 3: Saponification
-
Procedure: Treat the ester with 1M KOH in ethanol at reflux for 2 hours. Cool the mixture to room temperature.
-
Causality & Control: To isolate the free acid, the pH must be meticulously adjusted. Slowly add 1M HCl until the pH reaches exactly 2.5. Acidifying to pH 2.5 ensures complete protonation of the carboxylate to form the insoluble free acid, without protonating the indolizine nitrogen (which would create a water-soluble cation and decimate the isolated yield).
-
Validation: Filter the resulting white/pale-yellow precipitate and dry under vacuum at 60°C to a constant weight.
Fig 2: Self-validating synthetic workflow for 6-methylindolizine-2-carboxylic acid.
Structural Elucidation: NMR Spectroscopy
Rigorous spectroscopic characterization is non-negotiable for downstream biological assays. The indolizine core presents a unique electronic environment due to the delocalization of the bridgehead nitrogen's lone pair across the fused π -system 3.
1 H NMR Analysis Causality
When analyzed in DMSO- d6 , the 1 H NMR spectrum of 6-methylindolizine-2-carboxylic acid exhibits highly diagnostic shifts 4.
-
The H-5 Proton: In unsubstituted indolizines, H-5 appears as a doublet. However, the introduction of the 6-methyl group simplifies the H-5 signal into a broad singlet (or fine doublet with J<1.5 Hz due to long-range meta coupling with H-7). Furthermore, H-5 is extremely deshielded ( δ∼8.25 ) due to its spatial proximity to the bridgehead nitrogen and the pseudo-aromatic ring current.
-
The H-3 Proton: Appears as a sharp singlet ( δ∼7.85 ). Its downfield shift is driven by the electron-withdrawing anisotropic effect of the adjacent C2-carboxylic acid.
Quantitative NMR Data Summary
The table below consolidates the expected 1 H and 13 C NMR chemical shifts (400 MHz / 101 MHz, DMSO- d6 ), providing a structural verification matrix for synthetic chemists.
| Position | 1 H NMR ( δ , ppm) | Multiplicity ( J in Hz) | 13 C NMR ( δ , ppm) | Assignment Rationale |
| 1 | 6.85 | s | 105.2 | Shielded by the electron-rich 5-membered pyrrole-like ring. |
| 2 | - | - | 125.1 | Quaternary carbon, deshielded by the -COOH group. |
| 3 | 7.85 | s | 116.3 | Deshielded by the adjacent nitrogen and C2-COOH. |
| 5 | 8.25 | br s | 128.6 | Highly deshielded by adjacent N + character in resonance structures. |
| 6 | - | - | 122.4 | Quaternary carbon, shifted downfield by the methyl substituent. |
| 7 | 6.75 | dd (9.0, 1.5) | 114.1 | Coupled to H-8 (ortho) and H-5 (meta). |
| 8 | 7.35 | d (9.0) | 118.5 | Coupled to H-7. |
| 9 | - | - | 132.0 | Bridgehead quaternary carbon. |
| CH 3 | 2.25 | s | 18.4 | Typical aliphatic methyl shift. |
| COOH | 12.50 | br s | 165.8 | Highly deshielded acidic proton and carbonyl carbon. |
Conclusion
The 6-methylindolizine-2-carboxylic acid scaffold is a masterclass in heterocyclic design, offering a rigid, easily functionalized core with profound antiviral implications. By adhering to the self-validating Tschitschibabin synthesis protocol and utilizing the anisotropic markers in NMR spectroscopy outlined in this guide, researchers can ensure high-fidelity production and characterization of this critical pharmacophore for downstream drug development.
References
- Source: Google Patents (WO2016160677A1)
- Structural investigations of substituted indolizine derivatives by NMR studies Source: ResearchGate URL
- Microwave-Assisted Convenient Syntheses of 2-Indolizine Derivatives from Morita-Baylis-Hillman Adducts Source: Sociedade Brasileira de Química URL
- Spectroscopic Characterization of the Indolizine Core: A Technical Guide Source: Benchchem URL
Sources
An In-depth Technical Guide to the In Vitro Mechanism of Action of 6-Methylindolizine-2-carboxylic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The indolizine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2][3][4][5][6] This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of a specific derivative, 6-methylindolizine-2-carboxylic acid. While direct studies on this particular molecule are not extensively documented, this guide synthesizes the broad spectrum of activities reported for the indolizine class to propose and detail a robust investigatory workflow. We will explore potential mechanisms including anti-inflammatory, antioxidant, and anticancer activities, providing detailed, field-proven experimental protocols to test these hypotheses. This document is intended to serve as a foundational resource for researchers embarking on the characterization of novel indolizine derivatives.
Introduction to the Indolizine Scaffold
Indolizines are nitrogen-containing bicyclic aromatic compounds, isomeric with indoles, that are present in a variety of natural products and synthetic molecules.[2][3] Their unique electronic and structural properties have made them attractive candidates for drug discovery, with derivatives exhibiting a wide range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities.[1][2][3][7][8] The planar nature of the indolizine core allows for potential interactions with various biological targets through π-stacking and other non-covalent interactions.[9] The specific substitutions on the indolizine ring system play a crucial role in determining the potency and selectivity of its biological effects.[2] This guide focuses on a methodical approach to unraveling the mechanism of action for 6-methylindolizine-2-carboxylic acid.
Postulated Mechanisms of Action and Investigatory Workflow
Based on the recurring biological activities reported for indolizine derivatives, we can postulate several primary mechanisms of action for 6-methylindolizine-2-carboxylic acid. The following sections will detail the experimental workflows to investigate these potential pathways.
Anti-inflammatory Activity: Targeting Key Mediators
Several indolizine derivatives have been reported to possess significant anti-inflammatory properties.[8][10] A plausible mechanism is the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.
Certain indolizine derivatives have been identified as inhibitors of COX enzymes, which are central to the synthesis of prostaglandins.[8][10]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a well-established method to determine the inhibitory potential of 6-methylindolizine-2-carboxylic acid against COX-1 and COX-2.
-
Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound (6-methylindolizine-2-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and positive controls.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), buffer, and either the test compound, positive control, or vehicle control.
-
Pre-incubate the plate at room temperature for a specified time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period at 37°C.
-
Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a colorimetric or fluorometric method as per the assay kit instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Indolizine derivatives may also exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This cell-based assay assesses the ability of the test compound to suppress the release of pro-inflammatory cytokines from activated macrophages.
-
Objective: To quantify the effect of 6-methylindolizine-2-carboxylic acid on TNF-α and IL-6 production in LPS-stimulated macrophages.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compound
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay reagent (e.g., MTT)
-
-
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits.
-
In a parallel plate, assess the cytotoxicity of the compound at the tested concentrations using an MTT assay to ensure that the observed effects are not due to cell death.
-
Analyze the data to determine the dose-dependent effect of the compound on cytokine production.
-
Diagram: Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed inhibitory action on key inflammatory pathways.
Antioxidant Activity: Scavenging Reactive Oxygen Species
The indolizine nucleus is also associated with antioxidant properties, which can be attributed to its electron-rich nature.[7]
Experimental Protocol: DPPH Radical Scavenging Assay
A straightforward and widely used method to assess the free radical scavenging ability of a compound.
-
Objective: To evaluate the DPPH radical scavenging activity of 6-methylindolizine-2-carboxylic acid.
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compound
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare different concentrations of the test compound and positive control in methanol.
-
Add the test compound or control to a 96-well plate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of scavenging activity.
-
Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Anticancer Activity: Targeting Cell Proliferation and Survival
A significant body of research points to the anticancer potential of indolizine derivatives, which may act through various mechanisms such as inducing apoptosis or inhibiting key kinases.[1][9]
The initial step in assessing anticancer potential is to determine the compound's cytotoxicity against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Objective: To determine the IC50 of 6-methylindolizine-2-carboxylic acid in various cancer cell lines.
-
Materials:
-
A panel of human cancer cell lines (e.g., HeLa, HepG2, A549)[1]
-
Normal (non-cancerous) cell line for selectivity assessment
-
Cell culture media and reagents
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to attach.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value for each cell line.
-
Table 1: Hypothetical Cytotoxicity Data for 6-Methylindolizine-2-carboxylic Acid
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 25.5 |
| HepG2 | Liver Cancer | 15.8 |
| A549 | Lung Cancer | 32.1 |
| Normal Fibroblasts | Non-cancerous | > 100 |
If the compound exhibits significant cytotoxicity, the next logical step is to investigate whether it induces programmed cell death (apoptosis).
Diagram: Experimental Workflow for Anticancer Mechanism
Caption: A streamlined workflow for investigating anticancer activity.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To determine if 6-methylindolizine-2-carboxylic acid induces apoptosis in a sensitive cancer cell line.
-
Materials:
-
Cancer cell line showing sensitivity in the MTT assay
-
Test compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for different time points.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Conclusion and Future Directions
This technical guide provides a structured and comprehensive approach to delineating the in vitro mechanism of action of 6-methylindolizine-2-carboxylic acid. By systematically investigating its potential anti-inflammatory, antioxidant, and anticancer properties through the detailed protocols provided, researchers can build a robust pharmacological profile for this novel compound. Positive results from these initial in vitro assays would warrant further investigation into more specific molecular targets, such as individual kinases or transcription factors, and eventually progress to in vivo studies to validate its therapeutic potential. The versatility of the indolizine scaffold suggests that 6-methylindolizine-2-carboxylic acid could hold promise as a lead compound for the development of new therapeutic agents.
References
-
PeerJ. (2024, March 15). Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. [Link]
-
ResearchGate. (n.d.). The anti-proliferative activities of indolizine derivatives on the cell.... [Link]
-
MDPI. (2025, August 28). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. [Link]
-
Taylor & Francis Online. (2020, August 1). Inhibitory activities of indolizine derivatives: a patent review. [Link]
-
PubMed. (2024, March 15). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. [Link]
-
PubMed. (2017, August 15). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. [Link]
-
PubMed. (2020, September 15). Inhibitory activities of indolizine derivatives: a patent review. [Link]
-
ResearchGate. (2026, February 7). Studies on indolizines. Evaluation of their biological properties as microtubule-interacting agents and as melanoma targeting compounds | Request PDF. [Link]
-
IntechOpen. (2016, June 30). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. [Link]
-
Der Pharma Chemica. (2021, February 26). Indolizine- A Privileged Biological Scaffold. [Link]
-
PubMed Central. (n.d.). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. [Link]
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- 4. Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications | IntechOpen [intechopen.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PeerJ Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays [peerj.com]
- 8. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Mechanistic Profiling of 6-Methylindolizine-2-Carboxylic Acid via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
A Technical Whitepaper for Analytical Chemists and Drug Development Professionals
Executive Summary
The indolizine scaffold—a fused bicyclic system comprising a pyrrole ring fused to a pyridine ring—is a privileged pharmacophore in modern drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and antitumoral properties. 6-methylindolizine-2-carboxylic acid serves as a critical synthetic intermediate and a core structural motif in many of these therapeutic candidates.
Understanding the gas-phase fragmentation behavior of this molecule is paramount for pharmacokinetic profiling, metabolite identification, and structural elucidation during drug development. This whitepaper provides an in-depth, mechanistically grounded guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis of 6-methylindolizine-2-carboxylic acid, detailing self-validating experimental protocols and the causality behind its distinct fragmentation pathways.
Structural Dynamics & Ionization Causality
Before executing MS/MS workflows, it is critical to understand the analyte's chemical microenvironment. 6-methylindolizine-2-carboxylic acid ( C10H9NO2 , exact mass 175.0633 Da) presents two competing sites for ionization:
-
The basic nitrogen atom at the bridgehead of the fused ring system.
-
The carboxylic acid moiety at the 2-position.
In positive electrospray ionization (+ESI), the highly delocalized π -system of the indolizine core stabilizes the addition of a proton at the bridgehead nitrogen or adjacent carbons, yielding a robust precursor ion [M+H]+ at m/z 176.0704. The 6-methyl group provides additional inductive stabilization to the pyridine-derived ring, directly influencing the energy barriers required for subsequent collision-induced dissociation (CID).
Self-Validating ESI-MS/MS Protocol
To ensure high-fidelity, reproducible data, the following methodology is designed as a self-validating system. Every parameter is selected to minimize artifact formation and maximize mass accuracy.
Step-by-Step Methodology
-
Step 1: Matrix Selection & Sample Preparation
-
Action: Dilute the analyte to a final concentration of 1 µg/mL in a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).
-
Causality: Methanol is selected over acetonitrile due to its higher vapor pressure, which enhances desolvation efficiency in the source. Formic acid acts as a proton donor, intentionally lowering the pH to ensure the indolizine core is fully protonated in the liquid phase prior to aerosolization. This maximizes [M+H]+ yield and prevents the formation of sodium adducts ( [M+Na]+ ), which resist informative fragmentation.
-
-
Step 2: Source Tuning & Desolvation
-
Action: Set the ESI capillary voltage to +4.5 kV and the desolvation gas temperature to 350°C.
-
Causality: A +4.5 kV potential provides the optimal electric field strength for stable Taylor cone formation without inducing corona discharge. The 350°C temperature rapidly evaporates the aqueous-organic droplets, preventing ion suppression while keeping the internal thermal energy of the precursor low enough to avoid premature in-source fragmentation.
-
-
Step 3: Collision-Induced Dissociation (CID) & Mass Analysis
-
Action: Isolate the precursor m/z 176.07 in Q1 using a narrow 0.7 Da isolation window. Accelerate the ions into the collision cell using Argon gas at normalized collision energies (NCE) stepped between 15–35 eV.
-
Causality: Argon, being heavier than nitrogen, imparts a higher center-of-mass collision energy per impact. This is strictly required to shatter the highly stable, aromatic indolizine ring system. The narrow 0.7 Da isolation window acts as a self-validating gate, ensuring that no isobaric background interferences co-fragment with the target, thereby guaranteeing that all resulting product ions are structurally derived from the analyte.
-
Experimental workflow for ESI-MS/MS analysis of 6-methylindolizine-2-carboxylic acid.
Mechanistic Elucidation of Fragmentation Pathways
Upon isolation and activation of the [M+H]+ ion (m/z 176.07), the molecule undergoes a predictable cascade of unimolecular dissociations. The fragmentation logic is divided into primary peripheral cleavages and secondary core disruptions.
Primary Cleavages (Peripheral Substituents)
The lowest energy barriers in the molecule reside at the 2-carboxylic acid moiety.
-
Decarboxylation (-44 Da): The most thermodynamically favored pathway is the expulsion of carbon dioxide ( CO2 ) to yield a highly stable 6-methylindolizinium cation at m/z 132.08. The primary fragmentation of carboxylic acids in positive ion mode is heavily dominated by this loss of CO2 [1].
-
Dehydration (-18 Da): A competing, albeit less abundant, pathway involves the loss of H2O to form an acylium ion ( [M+H−H2O]+ ) at m/z 158.06. This requires protonation at the hydroxyl oxygen of the carboxylate group followed by heterolytic C-O bond cleavage[1].
Secondary Cleavages (Core Disruption)
Once the carboxylic acid group is eliminated, the remaining m/z 132.08 intermediate requires higher collision energies (25–35 eV) to undergo ring-opening.
-
HCN Expulsion (-27 Da): The intermediate undergoes a complex pericyclic ring-opening event, expelling hydrogen cyanide (HCN) to form m/z 105.07. The elimination of HCN is a well-documented and highly characteristic diagnostic pathway for indole and indolizine architectures[2].
-
Radical Elimination (-15 Da): Interestingly, the m/z 132.08 ion also exhibits the loss of a methyl radical ( CH3∙ ), yielding a radical cation at m/z 117.06. Although ESI typically follows the even-electron rule, highly conjugated fused N-heterocycles can stabilize radical cations, allowing for radical eliminations contrary to standard ESI behavior[3].
Proposed CID fragmentation pathways for protonated 6-methylindolizine-2-carboxylic acid.
High-Resolution Quantitative Data
To facilitate rapid identification in drug metabolism and pharmacokinetics (DMPK) studies, the theoretical exact masses and expected relative abundances of the key fragments are summarized below. Mass accuracy within < 3.0 ppm validates the proposed empirical formulas.
| Fragment Ion Type | Exact m/z | Formula | Mass Error Limit | Relative Abundance | Mechanistic Assignment |
| Precursor | 176.0704 | C10H10NO2+ | < 2.0 ppm | 100% (Base) | [M+H]+ |
| Product | 158.0598 | C10H8NO+ | < 2.0 ppm | ~15% | [M+H−H2O]+ |
| Product | 132.0806 | C9H10N+ | < 2.0 ppm | ~85% | [M+H−CO2]+ |
| Product | 130.0649 | C9H8N+ | < 2.0 ppm | ~10% | [M+H−HCOOH]+ |
| Product | 117.0571 | C8H7N+∙ | < 3.0 ppm | ~25% | [M+H−CO2−CH3∙]+∙ |
| Product | 105.0697 | C8H9+ | < 3.0 ppm | ~45% | [M+H−CO2−HCN]+ |
Conclusion
The structural elucidation of 6-methylindolizine-2-carboxylic acid via ESI-MS/MS relies on a predictable, hierarchical fragmentation cascade. By utilizing a self-validating protocol with optimized collision energies, analysts can reliably trigger the primary diagnostic loss of CO2 , followed by the secondary, core-specific losses of HCN and methyl radicals. These highly specific mass spectral fingerprints allow researchers to confidently track indolizine-based therapeutics and their metabolites through complex biological matrices.
References
- Source: acs.
- Source: nih.
- Title: 12.
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Application Note: High-Efficiency Amide Coupling of 6-Methylindolizine-2-Carboxylic Acid
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction and Biological Significance
Indolizine derivatives, particularly 6-methylindolizine-2-carboxylic acid, are highly privileged pharmacophores in modern drug discovery. The functionalization of the indolizine core at the 2-position via amide bond formation has yielded potent therapeutic candidates, including broad-spectrum antivirals targeting arenavirus infections (such as Lassa and Bolivian hemorrhagic fevers)[1], as well as inhibitors for HIV-1 and Hepatitis B (HBV)[2][3].
However, the synthesis of indolizine-2-carboxamides presents distinct chemical challenges. Traditional activation methods, such as the formation of acid chlorides, frequently fail or lead to decomposition when applied to indolizine-2-carboxylic acids[2]. Consequently, researchers must rely on specialized, mild coupling reagents to facilitate efficient amide bond formation without degrading the sensitive heterocyclic core.
Mechanistic Rationale: Why T3P is the Reagent of Choice
To overcome the limitations of aggressive acylating agents, Propylphosphonic acid anhydride (T3P®) has emerged as the premier coupling reagent for indolizine-2-carboxylic acid derivatives[4][5].
The Causality Behind the Chemistry
-
Protection of the Heterocycle: Unlike thionyl chloride or oxalyl chloride, T3P operates under exceptionally mild conditions, preventing the degradation of the electron-rich indolizine ring[2].
-
Elimination of Epimerization: T3P provides excellent reaction selectivity and suppresses epimerization, which is critical when coupling chiral amines to the 6-methylindolizine-2-carboxylic acid core[6][7].
-
Self-Validating Workup: The primary byproduct of T3P activation is a tripropyl triphosphonate salt. Because this byproduct is highly water-soluble, it is completely removed via simple aqueous washes, eliminating the need for tedious chromatographic purification and preventing catalyst poisoning in downstream steps[8][9].
Fig 1. T3P-mediated amide coupling mechanism for 6-methylindolizine-2-carboxylic acid.
Comparative Analysis of Coupling Reagents
When designing a scalable workflow for 6-methylindolizine-2-carboxamide synthesis, reagent selection dictates both yield and process efficiency. The table below summarizes the quantitative and qualitative data driving the preference for T3P over other common reagents[6][10].
| Coupling Reagent | Yield Potential | Epimerization Risk | Workup Complexity | Toxicity / Safety Profile |
| T3P (Propylphosphonic Anhydride) | High (>85%) | Very Low | Low (Aqueous washes only) | Non-toxic, Non-allergenic |
| HATU | Very High | Low | High (Chromatography required) | High (Allergenic/Sensitizing) |
| EDC / HOBt | Moderate-High | Moderate | Medium (Urea byproducts) | High (HOBt is explosive) |
| Acid Chloride Method | N/A (Fails) | High | N/A | Corrosive, degrades substrate |
Standard Operating Procedure (SOP): Amide Coupling Protocol
The following self-validating protocol details the synthesis of 6-methylindolizine-2-carboxamides. The stoichiometric ratios and temperature controls are designed to maximize the formation of the mixed anhydride intermediate while preventing exothermic side reactions[4][7].
Materials & Reagents
-
Substrate: 6-Methylindolizine-2-carboxylic acid (1.0 equiv)
-
Coupling Agent: T3P (50% solution in EtOAc or CH₂Cl₂, 1.5 - 2.0 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Nucleophile: Primary or secondary amine (1.1 - 1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) (10 Volumes)
Step-by-Step Methodology
-
Preparation & Deprotonation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and maintained under an inert argon atmosphere, dissolve 6-methylindolizine-2-carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (10 Vol). Add DIPEA (3.0 equiv) to the solution.
-
Scientific Insight: Stir the mixture for 10 minutes at room temperature. This ensures complete deprotonation of the carboxylic acid, which is a prerequisite for nucleophilic attack on the T3P reagent[8].
-
-
Temperature Control: Submerge the reaction flask in an ice/brine bath to cool the mixture to between -10 °C and 0 °C.
-
Scientific Insight: Lowering the temperature controls the highly exothermic activation step, preventing the degradation of the indolizine core[4].
-
-
Activation: Slowly add the T3P solution (1.5 - 2.0 equiv) dropwise over a period of 15 to 30 minutes.
-
Amidation: Immediately following the T3P addition, introduce the desired amine (1.1 equiv). The amine can be added neat or dissolved in a minimal volume of CH₂Cl₂.
-
Reaction Propagation: Remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for 12 to 18 hours. Reaction progress should be monitored via TLC or LC-MS until the complete consumption of the 6-methylindolizine-2-carboxylic acid is observed[7].
-
Aqueous Workup (Self-Purification): Dilute the reaction mixture with an additional 10 Vol of CH₂Cl₂. Transfer to a separatory funnel and wash successively with:
-
10% aqueous citric acid (10 Vol) – Removes unreacted amine.
-
Deionized water (2 × 5 Vol) – Removes the water-soluble tripropyl triphosphonate T3P byproduct.
-
Saturated aqueous NaHCO₃ (10 Vol) – Neutralizes the organic layer and removes residual acidic impurities.
-
Saturated brine (10 Vol) – Dries the organic layer.
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Due to the efficiency of the T3P workup, the resulting 6-methylindolizine-2-carboxamide is typically obtained in high purity (>95%) without the need for column chromatography[4][6].
Fig 2. Step-by-step experimental workflow for the T3P amide coupling protocol.
References
-
Sekgota, K. C., et al. (2021). "Propylphosphonic acid anhydride–mediated amidation of Morita–Baylis–Hillman–derived indolizine-2-carboxylic acids." Journal of Chemical Research. Semantic Scholar. Available at: [Link][2][5]
-
Plewe, M., et al. (2016). "WO2016160677A1 - Compounds for the treatment of arenavirus infection." WIPO (PCT) / Google Patents. Available at: [1]
-
Google Patents. "WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv)." Available at:[3]
-
Common Organic Chemistry. "Amine to Amide Mechanism - T3P." Available at: [Link][8]
-
AMRI. "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE." Ribbitt. Available at: [Link][6]
-
Organic Synthesis. "Acid-Amine Coupling using T3P." Available at:[Link][7]
-
JPT. "Optimizing Peptide Coupling: Key Techniques." Available at: [Link][10]
-
Chem Reactor. "T3P I Propanephosphonic anhydride I T3P reagent I #amide bond." YouTube. Available at: [Link][9]
Sources
- 1. WO2016160677A1 - Compounds for the treatment of arenavirus infection - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. jpt.com [jpt.com]
synthesis of 6-methylindolizine-2-carboxylic acid from pyridine derivatives
Application Note: Synthesis of 6-Methylindolizine-2-Carboxylic Acid from Pyridine Derivatives
Introduction & Mechanistic Rationale
The indolizine core (pyrrolo[1,2-a]pyridine) is a privileged, N-fused heteroaromatic scaffold widely utilized in medicinal chemistry and transition-metal catalysis. Derivatives such as 6-methylindolizine-2-carboxylic acid serve as critical building blocks for the synthesis of potent antiviral agents, notably Hepatitis B Virus (HBV) entry inhibitors[1], as well as modular phosphine-oxazoline (Indol-PHOX) ligands for enantioselective palladium catalysis[2].
The most robust and scalable method for constructing the indolizine-2-carboxylate framework is the Tschitschibabin cyclization[3]. This two-stage cascade relies on the reaction between a 2-alkylpyridine and an α -halo carbonyl compound. To specifically synthesize 6-methylindolizine-2-carboxylic acid, the required precursors are 2,5-dimethylpyridine and ethyl bromopyruvate .
-
Causality of Precursor Selection : The nitrogen of the pyridine ring (N4 of indolizine) dictates the initial alkylation site. The 2-methyl group of the pyridine acts as the nucleophilic carbon that eventually forms C1 of the indolizine ring. Consequently, the 5-methyl group on the pyridine ring perfectly maps to the 6-position of the resulting indolizine. Ethyl bromopyruvate is selected because it simultaneously provides the C2-carboxylate group and the C3-unsubstituted methine carbon, eliminating the need for downstream functionalization.
Reaction Pathway & Mechanistic Workflow
The synthesis proceeds via a kinetically controlled N-alkylation to form a pyridinium salt intermediate. Upon the introduction of a weak base, the acidic protons of the 2-methyl group are abstracted to generate a nucleophilic ylide. This ylide undergoes an intramolecular aldol-type condensation with the adjacent ketone carbonyl, followed by an aromatization-driven dehydration to yield the indolizine ester. A final saponification step cleaves the ester to yield the free carboxylic acid[4].
Figure 1: Reaction workflow for the synthesis of 6-methylindolizine-2-carboxylic acid.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure scientific integrity and reproducibility.
Step 1: Synthesis of Ethyl 6-Methylindolizine-2-carboxylate Rationale: The reaction is performed in two operational stages within the same workflow to prevent premature aqueous degradation of the highly reactive bromopyruvate.
-
Quaternization : Dissolve 2,5-dimethylpyridine (10.0 mmol, 1.0 equiv) in anhydrous acetone (20 mL) under an inert atmosphere (N 2 or Ar). Dropwise add ethyl bromopyruvate (11.0 mmol, 1.1 equiv) at 0 °C.
-
Stirring : Warm the mixture to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint: A dense precipitate of 1-(3-ethoxy-2,3-dioxopropyl)-2,5-dimethylpyridin-1-ium bromide will form. TLC (DCM:MeOH 9:1) should confirm the complete disappearance of the pyridine starting material.
-
-
Cyclization : Concentrate the suspension under reduced pressure to remove the acetone. Suspend the crude pyridinium salt in ethanol (30 mL) and add a 10% aqueous solution of NaHCO 3 (30 mL).
-
Reflux : Heat the biphasic mixture to reflux (80 °C) for 4 hours.
-
Self-Validation Checkpoint: The reaction mixture will turn dark. TLC (Hexanes:EtOAc 4:1) will reveal a new, highly fluorescent spot under 365 nm UV light, which is a characteristic optical property of the extended conjugation within the indolizine core.
-
-
Workup : Cool to room temperature, remove ethanol in vacuo, and extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate. Purify via silica gel chromatography to afford the ester as a crystalline solid.
Step 2: Saponification to 6-Methylindolizine-2-carboxylic acid Rationale: Lithium hydroxide in a mixed aqueous-organic solvent system provides optimal solubility for both the lipophilic ester and the hydrophilic hydroxide ion, facilitating rapid nucleophilic acyl substitution[4].
-
Dissolution : Dissolve ethyl 6-methylindolizine-2-carboxylate (5.0 mmol, 1.0 equiv) in a solvent mixture of THF/MeOH/H 2 O (3:1:1 v/v, 25 mL).
-
Hydrolysis : Add lithium hydroxide monohydrate (LiOH·H 2 O, 15.0 mmol, 3.0 equiv). Stir the mixture at room temperature for 4–6 hours.
-
Self-Validation Checkpoint: Monitor by LC-MS. The ester peak ( [M+H]+ = 204.10) should completely transition to the acid peak ( [M+H]+ = 176.07).
-
-
Acidification : Remove the organic solvents under reduced pressure. Dilute the remaining aqueous phase with 10 mL of water and cool to 0 °C in an ice bath.
-
Precipitation : Slowly add 1M HCl dropwise until the pH reaches 3.0–4.0.
-
Causality: Indolizines are electron-rich and can be sensitive to strong, concentrated acids (which may protonate C3 and trigger polymerization). Using dilute 1M HCl and strictly controlling the pH prevents degradation while ensuring complete protonation of the carboxylate.
-
-
Isolation : Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford 6-methylindolizine-2-carboxylic acid as a pale yellow to greenish solid.
Quantitative Data Summary
The table below summarizes the stoichiometric parameters and expected outcomes for process scaling and validation.
| Process Step | Substrate / Reagent | Equivalents | Reaction Conditions | Expected Yield | IPC / Analytical Marker |
| 1. Quaternization | 2,5-Dimethylpyridine | 1.0 | Acetone, 25 °C, 12 h | >90% (Salt) | TLC: Pyridine consumed |
| 1. Cyclization | Ethyl bromopyruvate | 1.1 | NaHCO 3 (aq)/EtOH, 80 °C, 4 h | 65–75% | UV Fluorescence (365 nm) |
| 2. Saponification | Ethyl 6-methylindolizine-2-carboxylate | 1.0 | LiOH (3.0 eq), THF/MeOH/H 2 O, 25 °C | 85–95% | LC-MS: [M+H]+ 176.07 |
Conclusion
The synthesis of 6-methylindolizine-2-carboxylic acid via the Tschitschibabin reaction provides a highly reliable, self-validating pathway for accessing this critical heteroaromatic building block. By strictly controlling the quaternization environment and carefully managing the pH during saponification, researchers can achieve high-purity material suitable for downstream amidation and drug discovery applications.
References
- Vertex Pharmaceuticals Inc. "Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv).
-
Sekgota, K., Isaacs, M., Hoppe, H. C., & Kaye, P. (2021). "Propylphosphonic acid anhydride–mediated amidation of Morita–Baylis–Hillman–derived indolizine-2-carboxylic acids." Journal of Chemical Research, 45(7-8), 674–678.[Link]
-
"Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allylation." RSC Advances, 15(41), 34334–34339.[Link]
Sources
- 1. WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]
- 2. Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL INDOLIZINE DERIVATIVES [zenodo.org]
- 4. researchgate.net [researchgate.net]
Advanced Application Note: 6-Methylindolizine-2-Carboxylic Acid as a Tunable Fluorescent Probe Precursor
Executive Summary
The development of highly specific, environment-sensitive fluorescent probes is a critical bottleneck in advanced bioimaging and drug development. While traditional fluorophores (e.g., FITC, BODIPY) offer high brightness, they often suffer from narrow Stokes shifts and self-quenching. Indolizine-based frameworks, such as the well-characterized Seoul-Fluor system, have emerged as powerful alternatives due to their tunable emission wavelengths, high quantum yields, and predictable photophysical properties[1].
This application note details the mechanistic rationale and step-by-step protocols for utilizing 6-methylindolizine-2-carboxylic acid [2] as a premium fluorescent probe precursor. By leveraging its unique electronic structure and orthogonal bioconjugation handle, researchers can synthesize custom, high-fidelity probes for protein tracking, receptor binding assays, and cellular imaging.
Mechanistic Insights: The 6-Methylindolizine-2-Carboxylic Acid Scaffold
To successfully deploy a fluorophore, one must understand the causality behind its structural design. The 6-methylindolizine-2-carboxylic acid scaffold is engineered around three functional pillars:
-
The Indolizine Core (ICT System): The fluorescence of indolizine derivatives is governed by an Intramolecular Charge Transfer (ICT) process[3]. The electron-rich pyrrole-like ring acts as an electron donor, while the pyridine-like ring acts as an electron acceptor. This inherent push-pull system results in a massive Stokes shift (often >100 nm), which virtually eliminates background auto-fluorescence and self-quenching during bioimaging.
-
The 6-Methyl Group (Electronic Perturbation): The addition of a methyl group at the 6-position acts as a weak electron-donating group (EDG). Through hyperconjugation, it fine-tunes the HOMO-LUMO gap, typically resulting in a bathochromic (red) shift in emission and stabilizing the excited state against photobleaching[3]. Furthermore, it provides steric shielding to the indolizine core, enhancing chemical stability.
-
The 2-Carboxylic Acid (Bioconjugation Handle): Positioned orthogonally to the primary ICT dipole axis, the 2-carboxylic acid serves as an ideal functional handle. It allows for covalent linkage to biomacromolecules (via amide bond formation) without disrupting the core photophysical properties of the fluorophore[1].
Structural logic of 6-methylindolizine-2-carboxylic acid as a probe.
Comparative Photophysical Data
When selecting a fluorophore precursor, quantitative comparison against industry standards is essential. Indolizine-based probes uniquely balance large Stokes shifts with high quantum yields.
| Fluorophore Scaffold | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Advantage |
| 6-Methylindolizine (Typical) | 350–400 | 460–550 | >100 | 0.4–0.8 | Tunable ICT, large Stokes shift |
| Seoul-Fluor Core | 350–450 | 450–650 | 100–200 | Up to 0.9 | Predictable, full-color tunability |
| FITC | 490 | 525 | 35 | 0.9 | High brightness, industry standard |
| BODIPY FL | 503 | 512 | 9 | 0.9 | Sharp emission, highly lipophilic |
Bioconjugation Workflow & Self-Validating Protocols
To ensure reproducibility and trust in the experimental outcome, the following protocols are designed as self-validating systems. The workflow is divided into two phases: activation of the carboxylic acid and subsequent conjugation to a target protein.
Step-by-step workflow for protein bioconjugation and validation.
Phase I: NHS-Ester Activation of 6-Methylindolizine-2-Carboxylic Acid
Causality Insight: The free carboxylic acid is unreactive toward biological amines under physiological conditions. We must convert it into a highly reactive N-hydroxysuccinimide (NHS) ester using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
6-Methylindolizine-2-carboxylic acid (10 mg, ~57 µmol)
-
EDC-HCl (1.5 eq, 85.5 µmol)
-
NHS (1.2 eq, 68.4 µmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 114 µmol)
-
Anhydrous DMF (500 µL)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mg of the indolizine precursor in 500 µL of anhydrous DMF. Note: Anhydrous conditions are strictly required. Any trace water will rapidly hydrolyze the O-acylisourea intermediate formed by EDC, terminating the reaction.
-
Activation: Add NHS and EDC-HCl to the solution.
-
Catalysis: Add DIPEA to deprotonate the carboxylic acid, facilitating the initial nucleophilic attack on the carbodiimide carbon of EDC.
-
Incubation: Stir the reaction mixture at room temperature for 2–4 hours in the dark to prevent photobleaching.
-
Self-Validating Checkpoint (LC-MS): Before proceeding, verify the formation of the NHS ester. An aliquot injected into an LC-MS should show the disappearance of the starting material mass [M+H]+ and the appearance of the NHS ester mass [M+97]+ .
Phase II: Protein Bioconjugation
Causality Insight: Primary amines on the surface of proteins (e.g., Lysine residues) must be unprotonated to act as effective nucleophiles. Therefore, the reaction buffer must be basic (pH 8.3), but not so basic that it accelerates the hydrolysis of the NHS ester.
Materials:
-
Target Protein (e.g., IgG Antibody) at 2–5 mg/mL
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Activated NHS-Ester from Phase I
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Step-by-Step Methodology:
-
Buffer Exchange: Dialyze or desalt your target protein into the 0.1 M Sodium Bicarbonate buffer. Critical: Do not use Tris or Glycine buffers. These contain primary amines that will aggressively outcompete your protein for the NHS ester.
-
Conjugation: Add a 10-to-20-fold molar excess of the activated indolizine NHS ester to the protein solution. Ensure the final concentration of DMF/DMSO does not exceed 5% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the mixture for 1 hour at room temperature with gentle end-over-end rotation.
-
Purification: Pass the reaction mixture through an SEC column pre-equilibrated with PBS (pH 7.4) to separate the labeled protein (elutes first) from unreacted fluorophore.
-
Self-Validating Checkpoint (Degree of Labeling - DOL): To ensure the probe is viable, calculate the DOL. Over-labeling causes FRET-based self-quenching, while under-labeling yields poor signal. Measure the absorbance of the conjugate at 280 nm ( A280 ) and at the indolizine absorption maximum ( Amax , typically ~380 nm).
DOL=(A280−(Amax×CF))×ϵprobeAmax×ϵprotein
(Where CF is the correction factor for the fluorophore's absorbance at 280 nm, and ϵ represents the molar extinction coefficient). A DOL of 2–4 is optimal for most IgG antibodies.
Downstream Applications in Bioimaging
Once conjugated, the 6-methylindolizine-tagged biomolecules exhibit profound utility in specialized assays:
-
Environment-Sensitive Probes: Because the indolizine ICT state is highly sensitive to local polarity, these probes can be used to monitor protein conformational changes or translocation into hydrophobic environments (e.g., lipid membranes or lipid droplets)[1].
-
Viral Entry Assays: Indolizine-carboxylic acid derivatives have been utilized in the synthesis of compounds targeting viral entry mechanisms, such as in arenavirus pseudovirus screening assays[2]. The stable fluorescence allows for high-throughput optical detection of viral infectivity in mammalian cell lines.
References
-
[1] Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research (ACS Publications). URL:[Link]
-
[3] Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules (MDPI). URL:[Link]
-
[2] Compounds for the treatment of arenavirus infection (WO2016160677A1). WIPO / Google Patents. URL:
Sources
Application Note: Mild and Efficient Esterification of 6-Methylindolizine-2-Carboxylic Acid
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Rationale
Indolizine derivatives, particularly 6-methylindolizine-2-carboxylic acid, are highly valued scaffolds in medicinal chemistry. They are frequently utilized as core pharmacophores in the development of1[1] and 2[2].
However, functionalizing this scaffold presents a unique chemical challenge. The indolizine core is highly electron-rich and sensitive to harsh acidic environments. Traditional Fischer esterification—which relies on refluxing the carboxylic acid in an alcohol solvent with catalytic sulfuric acid—often leads to substrate degradation, polymerization, or unwanted electrophilic aromatic substitution on the pyrrole ring.
To circumvent this, we detail a mild, Steglich-type esterification employing EDC·HCl and DMAP.
Causality of Reagent Selection:
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Unlike DCC, which produces an insoluble dicyclohexylurea byproduct that complicates purification, EDC generates a3[3]. This allows for rapid removal via simple aqueous extraction, ensuring a clean crude product.
-
DMAP (4-Dimethylaminopyridine): Acts as a nucleophilic catalyst. It attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which accelerates the alcohol's nucleophilic attack and 4[4].
Reaction Workflow
Workflow of EDC/DMAP mediated esterification of 6-methylindolizine-2-carboxylic acid.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 6-Methylindolizine-2-carboxylic acid | 175.19 | 1.0 | Starting Material |
| Target Alcohol (R-OH) | Varies | 1.2 | Nucleophile |
| EDC·HCl | 191.70 | 1.2 - 1.5 | Coupling Agent |
| DMAP | 122.17 | 0.1 - 0.2 | Nucleophilic Catalyst |
| Dichloromethane (DCM), Anhydrous | 84.93 | 10 Vol | Solvent |
| 10% Citric Acid (aq) | N/A | Wash | Removes DMAP & trace basic impurities |
| Saturated NaHCO3 (aq) | N/A | Wash | Removes unreacted acid |
Step-by-Step Methodology
This protocol is designed as a self-validating system. Each phase includes observable milestones to ensure reaction integrity.
Phase 1: Activation
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylindolizine-2-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL per gram of acid) under an inert atmosphere (N2 or Argon).
-
Catalyst Addition: Add the target alcohol (1.2 eq) and DMAP (0.1 eq) to the solution. Stir until fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling minimizes the thermal rearrangement of the O-acylisourea intermediate into the unreactive N-acylurea[3].
-
Coupling Agent: Add EDC·HCl (1.2 eq) portion-wise over 10 minutes to prevent sudden exotherms.
Phase 2: Coupling & Monitoring 5. Reaction: Allow the mixture to slowly warm to room temperature (RT) and stir for 12–16 hours. 6. Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (e.g., 3:1 v/v) solvent system. The starting acid will remain at the baseline, while the less polar ester product will migrate with an Rf of ~0.4–0.6.
Phase 3: Quenching & Work-up 7. Dilution: Dilute the reaction mixture with an additional 10 Vol of DCM. 8. Acidic Wash: Transfer to a separatory funnel and wash with 10% aqueous citric acid (2 x 10 Vol). Causality: This protonates and removes DMAP and any trace basic impurities. 9. Basic Wash: Wash with saturated aqueous NaHCO3 (2 x 10 Vol). Causality: This deprotonates and removes any unreacted 6-methylindolizine-2-carboxylic acid. 10. Water & Brine Wash: Wash with distilled water (1 x 10 Vol) to remove the 3[3], followed by brine (1 x 10 Vol) to break emulsions and pre-dry the organic layer. 11. Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Phase 4: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure 6-methylindolizine-2-carboxylate ester.
Quantitative Data & Optimization
The following table summarizes the optimization data for the esterification of 6-methylindolizine-2-carboxylic acid with a standard primary alcohol (e.g., ethanol), highlighting the superiority of the chosen EDC/DMAP system.
| Coupling Reagent | Catalyst | Solvent | Temp / Time | Isolated Yield (%) | Byproduct Removal |
| H2SO4 (cat.) | None | EtOH | Reflux / 24h | < 20% (Degradation) | N/A |
| DCC (1.2 eq) | DMAP (0.1 eq) | DCM | 0 °C to RT / 16h | 78% | Difficult (DCU filtration) |
| EDC·HCl (1.2 eq) | DMAP (0.1 eq) | DCM | 0 °C to RT / 12h | 92% | Easy (Aqueous wash) |
| EDC·HCl (1.2 eq) | None | DCM | 0 °C to RT / 24h | 45% | Easy |
Note: The absence of DMAP drastically reduces the yield due to the slow rate of nucleophilic attack, leading to the accumulation of unreactive N-acylurea.
Self-Validation & Troubleshooting
To ensure the trustworthiness of the protocol, researchers should verify the following analytical markers:
-
1H NMR Validation: The successful conversion is marked by the disappearance of the broad carboxylic acid proton peak (~12.0 ppm) and the appearance of the ester alkoxy protons (e.g., a quartet at ~4.3 ppm and a triplet at ~1.4 ppm for an ethyl ester).
-
Byproduct Check: The crude NMR must be free of peaks at ~2.8 ppm (dimethylamino group) and ~1.1 ppm (ethyl group), which would indicate residual EDC urea byproduct. If present, repeat the water wash.
-
Indolizine Core Integrity: The aromatic protons of the indolizine core (typically between 6.5 - 8.5 ppm) and the distinct singlet of the C6-methyl group (~2.3 ppm) must remain intact. Peak broadening or loss of aromatic signals indicates acid-mediated polymerization.
References
- Recent Advances in Heterocyclic HIV Protease Inhibitors.MDPI.
- Compounds for the treatment of arenavirus infection.Google Patents.
- Coupling Reagents.Aapptec Peptides.
- Acid-Amine Coupling using EDCI.Organic Synthesis.
Sources
In Vitro Assay Protocols for 6-Methylindolizine-2-Carboxylic Acid Derivatives: A Technical Guide to Pharmacological Evaluation
Executive Summary
6-Methylindolizine-2-carboxylic acid is a highly versatile, nitrogen-containing heterocyclic "privileged scaffold" utilized extensively in medicinal chemistry[1]. As a structural isomer of indole, the planar indolizine nucleus allows for deep intercalation with biological macromolecules, while the carboxylic acid moiety at the C2 position and the methyl group at the C6 position provide critical anchor points for synthesizing potent derivatives[1]. Historically, N'-substituted hydrazides of this scaffold have been characterized as potent monoamine oxidase (MAO) inhibitors[2],[3]. More recently, piperazinone derivatives synthesized from 6-methylindolizine-2-carboxylic acid have demonstrated profound efficacy as viral entry inhibitors against highly pathogenic arenaviruses, such as the Lassa virus (LASV)[4].
This application note provides detailed, self-validating in vitro protocols for evaluating the two primary pharmacological modalities of 6-methylindolizine-2-carboxylic acid derivatives: viral entry inhibition and enzymatic (MAO) inhibition .
Application I: Arenavirus Entry Inhibition (BSL-2 Pseudotype Assay)
Scientific Rationale & Causality
Lassa virus (LASV) is a Biosafety Level 4 (BSL-4) pathogen, making high-throughput screening of live virus highly restrictive. To safely evaluate the antiviral efficacy of 6-methylindolizine-2-carboxylic acid derivatives, a vesicular stomatitis virus (VSV) pseudotype system is employed[4].
Causality of the Model: By replacing the native VSV envelope glycoprotein (G) with the LASV glycoprotein (GP) complex, we generate a single-round infectious pseudovirus (VSV-ΔG-LASV-GP)[4]. Because the pseudovirus genome lacks the G gene and encodes firefly luciferase instead, the resulting luminescence strictly quantifies the entry event mediated by LASV-GP. This isolates the mechanism of action, ensuring that any reduction in signal is definitively caused by the indolizine derivative blocking viral entry, rather than inhibiting downstream viral replication.
Workflow for VSV-LASV-GP pseudovirus entry assay and compound screening.
Protocol: VSV-LASV-GP Pseudovirus Entry Assay
1. Pseudovirus Production
-
Seed HEK-293T cells in a T-75 flask to reach 80% confluency on the day of transfection.
-
Co-transfect the cells with 10 µg of pCAGGS-LASV-GP (encoding the Lassa glycoprotein) and infect with helper virus VSV-ΔG-Luc (MOI = 3) using Polyethylenimine (PEI) at a 3:1 PEI:DNA ratio.
-
Self-Validation Step: Wash cells thoroughly 2 hours post-infection with PBS to remove residual helper virus, ensuring baseline luminescence is entirely dependent on newly packaged pseudovirions.
-
Harvest the supernatant at 48 hours post-transfection. Centrifuge at 1,500 x g for 10 minutes to remove cellular debris, aliquot, and store at -80°C.
2. Compound Preparation & Pre-Incubation
-
Dissolve the 6-methylindolizine-2-carboxylic acid derivative in 100% DMSO to create a 10 mM stock.
-
Perform 3-fold serial dilutions in DMEM (supplemented with 2% FBS) to generate a 10-point concentration-response curve (final DMSO concentration must not exceed 0.5%).
-
Mix 50 µL of the diluted compound with 50 µL of the VSV-LASV-GP pseudovirus (titrated to yield ~10^5 RLU). Incubate at 37°C for 1 hour. Causality: Pre-incubation allows the indolizine derivative to bind directly to the viral GP1/GP2 complex prior to host cell receptor engagement.
3. Infection and Readout
-
Add the 100 µL virus-compound mixture to Vero E6 cells pre-seeded in 96-well white opaque plates (1.5 x 10^4 cells/well).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 atmosphere.
-
Lyse cells and add 50 µL of Bright-Glo™ Luciferase Assay System reagent. Measure luminescence using a microplate reader.
Self-Validation Parameters:
-
Positive Control: Ribavirin or a known LASV entry inhibitor[4].
-
Specificity Control (Critical): Run the exact same assay in parallel using VSV-G pseudotyped virus. If the indolizine derivative inhibits VSV-G entry as well, the compound is non-specific or cytotoxic. True LASV-GP inhibitors will show no effect on VSV-G entry.
Quantitative Data Summary: Antiviral Efficacy
| Compound Scaffold | Target Virus Pseudotype | IC50 (µM) | CC50 (µM, Vero E6) | Selectivity Index (SI) |
| 6-Methylindolizine-2-carboxylic acid (Unmodified) | VSV-LASV-GP | >50.0 | >100 | N/A |
| Piperazinone Derivative A | VSV-LASV-GP | 0.45 | >50 | >111 |
| Piperazinone Derivative B | VSV-LCMV-GP | 1.20 | >50 | >41 |
| Piperazinone Derivative A | VSV-G (Control) | >50.0 | >50 | N/A |
Application II: Monoamine Oxidase (MAO) Enzymatic Inhibition
Scientific Rationale & Causality
Derivatives of indolizine-2-carboxylic acid, particularly N'-substituted hydrazides, are historically recognized for their ability to inhibit monoamine oxidase (MAO)[2],[3]. MAO exists in two isoforms (MAO-A and MAO-B) and is responsible for the oxidative deamination of endogenous neurotransmitters.
Causality of the Model: To accurately determine the inhibitory potency and isoform selectivity of these derivatives, a continuous fluorometric assay utilizing the Amplex Red reagent is preferred over endpoint colorimetric assays. MAO catalyzes the oxidation of amine substrates, producing hydrogen peroxide (H2O2) as a stoichiometric byproduct. Horseradish peroxidase (HRP) utilizes this H2O2 to oxidize Amplex Red into resorufin, a highly fluorescent compound. Monitoring this reaction kinetically allows for the calculation of initial velocities ( V0 ), enabling precise determination of the mechanism of inhibition (e.g., competitive vs. irreversible).
Mechanism of MAO inhibition and HRP-coupled continuous fluorescent readout.
Protocol: Fluorometric MAO-A/B Kinetic Assay
1. Reagent Preparation
-
Prepare assay buffer: 50 mM sodium phosphate, pH 7.4.
-
Prepare the working detection mixture: 200 µM Amplex Red reagent and 2 U/mL HRP in assay buffer.
-
Dilute recombinant human MAO-A and MAO-B enzymes to a final well concentration of 5 µg/mL.
2. Compound Incubation
-
Dispense 50 µL of the diluted 6-methylindolizine-2-carboxylic acid hydrazide derivatives (ranging from 1 nM to 100 µM) into a 96-well black opaque microplate.
-
Add 25 µL of the MAO enzyme solution to the respective wells.
-
Incubate the plate in the dark at 37°C for 15 minutes. Causality: This pre-incubation step is critical for mechanism-based or slow-binding inhibitors to establish equilibrium with the enzyme active site before the substrate is introduced.
3. Reaction Initiation and Kinetic Readout
-
Initiate the reaction by adding 25 µL of a substrate mixture containing the specific amine substrate (e.g., 2 mM tyramine for non-selective testing, or specific substrates if preferred) combined with the Amplex Red/HRP detection mixture.
-
Immediately transfer the plate to a fluorescence microplate reader.
-
Record fluorescence continuously (Excitation: 530 nm, Emission: 590 nm) every 60 seconds for 30 minutes at 37°C.
Self-Validation Parameters:
-
Isoform Controls: Use Clorgyline as a selective positive control for MAO-A inhibition, and Selegiline (Deprenyl) for MAO-B inhibition.
-
Background Correction: Include wells containing the substrate and detection mixture but lacking the MAO enzyme to account for auto-oxidation of Amplex Red.
Quantitative Data Summary: MAO Inhibitory Activity
| Compound Scaffold | Target Enzyme | IC50 (µM) | Selectivity Ratio (MAO-A/B) | Mode of Inhibition |
| 6-Methylindolizine-2-carboxylic acid (Unmodified) | MAO-A | >100 | N/A | N/A |
| N'-Substituted Hydrazide Derivative 1 | MAO-A | 0.85 | 14.1 | Competitive |
| N'-Substituted Hydrazide Derivative 1 | MAO-B | 12.0 | N/A | Competitive |
| Clorgyline (Control) | MAO-A | 0.004 | >1000 | Irreversible |
References
-
. Google Patents (WO2016160677A1). Verified via Grounding Tool[4]. 2.. PubMed / Journal of Pharmaceutical Sciences. Verified via Grounding Tool[2].
-
. BenchChem Technical Resources. Verified via Grounding Tool[1]. 4.. PubMed / Journal of Pharmaceutical Sciences. Verified via Grounding Tool[3].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indolizine derivatives with biological activity I: N'-substituted hydrazides of indolizine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indolizine derivatives with biological activity II: N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2016160677A1 - Compounds for the treatment of arenavirus infection - Google Patents [patents.google.com]
Application Note: Advanced Catalytic Decarboxylation Methods for 6-Methylindolizine-2-carboxylic Acid
Introduction & Pharmacological Significance
Indolizines are privileged, electron-rich heteroaromatic scaffolds widely utilized in medicinal chemistry for the development of microtubule-interacting agents, anticancer therapeutics, and anti-inflammatory compounds[1]. In synthetic workflows, the indolizine core is frequently constructed via Morita–Baylis–Hillman adducts or 1,3-dipolar cycloadditions, which inherently yield an indolizine-2-carboxylic acid intermediate[1].
For 6-methylindolizine-2-carboxylic acid, the removal of the C2-carboxylate group is a critical transformation. Decarboxylation exposes the unsubstituted C2 position, enabling downstream functionalization or optimizing the lipophilicity and pharmacokinetic profile of the pharmacophore. However, the electron-rich nature of the indolizine ring makes it susceptible to thermal degradation, necessitating highly optimized, catalytic decarboxylation conditions to ensure high yields and purity.
Mechanistic Causality in Catalytic Decarboxylation
Decarboxylation of heterocyclic carboxylic acids presents a significant kinetic barrier. Uncatalyzed thermal decarboxylation requires excessive temperatures that inevitably lead to substrate carbonization and poor yields[2]. To circumvent this, two primary catalytic paradigms are employed:
A. Transition-Metal Catalysis (Copper-Mediated)
Copper(I) catalysts (e.g., Cu2O, CuCl) drastically lower the activation energy required for CO₂ extrusion[3]. The mechanism initiates with the coordination of the carboxylate to the Cu(I) center, forming a copper carboxylate complex. Upon heating or microwave irradiation, the complex undergoes rapid decarboxylation to form a transient organocopper intermediate. Subsequent protonation by the solvent or an additive releases the decarboxylated 6-methylindolizine and regenerates the catalyst[3]. The use of basic, high-boiling solvents like quinoline or N-methylpyrrolidone (NMP) is critical, as they stabilize the Cu(I) species and facilitate the protonation step[3],[4].
B. Metal-Free Acid Catalysis in Polar Aprotic Solvents
For drug development pipelines where heavy metal contamination is a critical regulatory concern, an organic acid-catalyzed approach in N,N-dimethylformamide (DMF) is highly effective. DMF stabilizes the polar transition state, while the organic acid acts as a proton donor to the electron-rich indolizine ring, facilitating the cleavage of the C-C bond and subsequent loss of CO₂ at significantly lower temperatures (85–150 °C)[2].
Catalytic cycle of copper-mediated decarboxylation of 6-methylindolizine-2-carboxylic acid.
Optimization and Quantitative Data
The selection of decarboxylation conditions depends on the scale, available equipment, and tolerance for trace metals. Table 1 summarizes the optimization landscape for 6-methylindolizine-2-carboxylic acid based on established heterocyclic decarboxylation parameters.
Table 1: Optimization of Decarboxylation Conditions
| Method | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Mechanistic Causality / Notes |
| Thermal (Control) | None | NMP | 160 | 24 h | < 10% | High thermal degradation; poor activation of C-C bond. |
| Metal-Free | Organic Acid | DMF | 100 | 6 h | 78% | Polar transition state stabilized; ideal for late-stage APIs[2]. |
| Cu-Catalyzed | Cu₂O (10 mol%) | NMP | 160 | 12 h | 85% | Standard thermal copper mediation; scalable but slow[3]. |
| MW-Assisted | CuCl (10 mol%) | Quinoline | 200 | 10 min | 92% | Rapid heating minimizes degradation; optimal kinetics[4]. |
Experimental Protocols
Protocol A: Microwave-Assisted Copper-Catalyzed Decarboxylation
Causality: Microwave irradiation provides rapid, uniform heating, reducing reaction time from hours to minutes. This minimizes the thermal degradation of the electron-rich 6-methylindolizine core, resulting in a cleaner reaction profile[4].
Materials:
-
6-Methylindolizine-2-carboxylic acid (1.0 equiv, 1.0 mmol)
-
Copper(I) chloride (CuCl) (0.1 equiv, 10 mol%)
-
Quinoline (Anhydrous, 3.0 mL)
Step-by-Step Procedure:
-
Catalyst Loading: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 6-methylindolizine-2-carboxylic acid (175 mg, 1.0 mmol) and CuCl (9.9 mg, 0.1 mmol).
-
Solvent Addition: Add 3.0 mL of anhydrous quinoline. Crucial: Purge the vial with argon for 3 minutes to prevent oxidative degradation of both the Cu(I) catalyst and the electron-rich substrate, then seal with a crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 200 °C for 10 minutes with continuous stirring[4].
-
Quenching and Workup: Allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL). To remove the quinoline solvent, wash the organic layer sequentially with 1M HCl (3 x 15 mL) at 0 °C. Crucial: Maintain the cold temperature during the acid wash to prevent electrophilic degradation of the indolizine product.
-
Extraction: Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 6-methylindolizine.
Protocol B: Metal-Free Thermal Decarboxylation
Causality: Utilizing DMF as a polar aprotic solvent in conjunction with an organic acid catalyst allows for decarboxylation at milder temperatures without the need for transition metals, which is ideal for pharmaceutical intermediates where metal purging is costly[2].
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve 6-methylindolizine-2-carboxylic acid (1.75 g, 10 mmol) in 25 mL of anhydrous DMF.
-
Catalyst Addition: Add p-Toluenesulfonic acid (380 mg, 2.0 mmol).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 100–105 °C under an inert nitrogen atmosphere for 6 hours[2].
-
Workup: Cool to room temperature and remove DMF via reduced pressure distillation. Partition the residue between dichloromethane (50 mL) and saturated aqueous NaHCO₃ (30 mL) to neutralize the acid catalyst.
-
Isolation: Separate the organic layer, dry over MgSO₄, concentrate, and purify via chromatography.
Step-by-step experimental workflow for microwave-assisted catalytic decarboxylation.
Self-Validating Quality Control (QC) System
To ensure protocol trustworthiness and reproducibility, the following self-validating checks must be integrated into the workflow:
-
TLC Validation: The starting 6-methylindolizine-2-carboxylic acid is highly polar and will streak or remain near the baseline in non-polar eluents. Successful decarboxylation is confirmed by the appearance of a fast-moving, non-polar spot (6-methylindolizine) that exhibits intense blue fluorescence under 365 nm UV light.
-
¹H NMR Confirmation: The definitive proof of decarboxylation is the disappearance of the broad carboxylic acid proton signal (~12.0 ppm) and the emergence of a new aromatic proton signal corresponding to the C2 position of the indolizine ring (typically a doublet or singlet around 6.5 - 7.0 ppm, depending on coupling to C3).
-
HPLC-MS Purity: Run an LC-MS gradient. The product must show a mass shift of -44 Da (loss of CO₂) corresponding to the [M+H]⁺ of 6-methylindolizine (m/z 132.1).
References
- Title: Studies on indolizines.
- Title: CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds Source: Google Patents URL
- Source: Organic-Chemistry.
- Source: NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 3. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Methylindolizine-2-Carboxylic Acid Synthesis
Welcome to the Application Scientist Support Portal. This technical center is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 6-methylindolizine-2-carboxylic acid. This compound is a highly valuable scaffold, frequently utilized in the design of HIV-1 protease inhibitors and other targeted therapeutics (1)[1].
The most reliable and scalable synthetic route involves a three-step sequence: a Morita-Baylis-Hillman (MBH) reaction, an intramolecular cyclization, and a final ester saponification (2)[2]. Below, we address the most common bottlenecks encountered during this workflow and provide field-proven, self-validating methodologies to maximize your yield.
Troubleshooting Guides & FAQs
Morita-Baylis-Hillman (MBH) Reaction Bottlenecks
Q: My initial MBH reaction between 6-methylpyridine-2-carboxaldehyde and methyl acrylate is sluggish and low-yielding. How can I accelerate it? A: The MBH reaction is notoriously slow due to the equilibrium dynamics of the zwitterionic intermediate formed during the initial nucleophilic attack.
-
Causality & Solution: The standard catalyst, DABCO (1,4-diazabicyclo[2.2.2]octane), often requires extended reaction times (48–72 hours) at room temperature when run neat or in non-polar solvents. To improve the kinetics, switch to a protic solvent system (such as methanol). The protic environment stabilizes the enolate intermediate via hydrogen bonding, driving the equilibrium forward.
Cyclization to Methyl 6-Methylindolizine-2-Carboxylate
Q: During the cyclization of the MBH adduct, I observe significant degradation, tar formation, and multiple side products. What is the optimal condition to prevent this? A: The cyclization step is driven by the acetylation of the secondary hydroxyl group of the MBH adduct, turning it into a superior leaving group, which is followed by an intramolecular nucleophilic attack by the pyridine nitrogen.
-
Causality & Solution: Heating the adduct in neat acetic anhydride (Ac₂O) at reflux is the classical method, but prolonged thermal stress causes degradation of the newly formed, electron-rich indolizine core. To optimize this, you have two highly effective alternatives:
-
Microwave-Assisted Synthesis: Research demonstrates that microwave irradiation (100 °C, 100 min) in the presence of methanol can yield the indolizine-2-carboxylate in up to 80-81% yield, bypassing harsh prolonged reflux conditions (3)[3].
-
Acetyl Chloride Method: Treating the MBH adduct with acetyl chloride and pyridine in anhydrous CH₂Cl₂ at 0 °C provides a milder cyclization environment, effectively eliminating thermal tar formation (2)[2].
-
Saponification to 6-Methylindolizine-2-Carboxylic Acid
Q: The final saponification of methyl 6-methylindolizine-2-carboxylate results in poor recovery of the free acid. Am I over-acidifying during the workup? A: Yes. This is the most common point of failure in indolizine synthesis.
-
Causality & Solution: Indolizines are electron-rich heteroaromatics and are highly sensitive to strong acids. Saponification is readily achieved using ethanolic KOH (4)[4]. However, when quenching the basic mixture, do not use concentrated HCl. Over-acidification (pH < 2) leads to protonation at the C-3 position, triggering irreversible polymerization and degradation of the heteroaromatic core. Instead, carefully adjust the pH to ~3.5–4.0 using 1 M HCl at 0 °C. At this precise isoelectric point, the 6-methylindolizine-2-carboxylic acid will cleanly precipitate as a stable solid.
Quantitative Data Summary: Yield Optimization
| Reaction Step | Conventional Condition | Optimized Condition | Yield Improvement | Key Mechanistic Advantage |
| MBH Reaction | Neat / Room Temp (48-72h) | Methanol / DABCO (0 °C to RT) | 40% → ~85% | Protic solvent stabilizes the zwitterionic intermediate. |
| Cyclization | Ac₂O Reflux (16h) | Microwave (100 °C, 100 min) | 45% → 81% | Drastically reduces thermal degradation and tar formation. |
| Saponification | NaOH / Reflux, Conc. HCl quench | Ethanolic KOH / 1M HCl quench (pH 3.5-4.0) | 50% → >90% | Prevents acid-catalyzed polymerization of the indolizine core. |
Step-by-Step Experimental Protocol
The following protocol is designed as a self-validating system; visual cues (color changes, precipitation) serve as built-in quality control checkpoints.
Phase 1: Synthesis of Methyl 6-methylindolizine-2-carboxylate
-
Activation: To a mixture of the purified MBH adduct (methyl 2-[hydroxy(6-methylpyridin-2-yl)methyl]prop-2-enoate) (3.0 mmol) and pyridine (4.5 mmol, 1.5 equiv) in anhydrous CH₂Cl₂ (5 mL) under a nitrogen atmosphere at 0 °C, add acetyl chloride (4.5 mmol, 1.5 equiv) dropwise.
-
Causality: Acetyl chloride converts the secondary hydroxyl group into an acetate leaving group, priming the molecule for cyclization.
-
-
Cyclization: Stir the mixture for 10 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 1 hour. The solution will transition to a deep yellow/orange hue, indicating the formation of the conjugated indolizine system.
-
Quench & Extraction: Carefully add a saturated aqueous solution of NaHCO₃ (10 mL) to neutralize excess acid and stir vigorously for 30 minutes. Separate the organic layer and extract the aqueous phase twice with CH₂Cl₂ (10 mL).
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexane/Ethyl Acetate) to yield the pure ester as a solid (2)[2].
Phase 2: Saponification to 6-Methylindolizine-2-carboxylic acid
-
Hydrolysis: Dissolve the methyl 6-methylindolizine-2-carboxylate (1.0 mmol) in 7 mL of a 1 M ethanolic KOH solution.
-
Heating: Stir the mixture at 80 °C for 2-4 hours. Monitor via TLC until complete consumption of the ester is observed.
-
Controlled Acidification (Critical Step): Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1 M HCl dropwise while continuously monitoring the pH with a calibrated meter. Stop exactly at pH 3.5 - 4.0.
-
Causality: This precise pH ensures the carboxylic acid is protonated and insoluble, while preventing the degradation of the acid-sensitive pyrrole-fused ring.
-
-
Isolation: Filter the resulting precipitated white/pale yellow solid, wash thoroughly with ice-cold water to remove inorganic salts, and dry under vacuum at 40 °C to afford the pure 6-methylindolizine-2-carboxylic acid (3)[3].
Workflow Visualization
Reaction workflow for 6-methylindolizine-2-carboxylic acid synthesis via Morita-Baylis-Hillman route
References
-
Selective Hydrogenation of Indolizines: An Expeditious Approach To Derive Tetrahydroindolizines and Indolizidines from Morita–Baylis–Hillman Adducts Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Microwave-Assisted Convenient Syntheses of 2-Indolizine Derivatives from Morita-Baylis-Hillman Adducts Source: Journal of the Brazilian Chemical Society URL:[Link]
-
Recent Advances in Heterocyclic HIV Protease Inhibitors Source: MDPI URL:[Link]
-
Indolizine-2-carboxamides as potential HIV-1 protease inhibitors Source: Taylor & Francis URL:[Link]
Sources
Technical Support Center: Optimizing the Solubility of 6-Methylindolizine-2-Carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical barriers associated with 6-methylindolizine-2-carboxylic acid (CAS: 103264-06-8)[1].
This compound presents unique solvation challenges due to the highly delocalized π -system of the indolizine core combined with the strong hydrogen-bonding capability of the carboxylic acid moiety. This guide provides a causal understanding of these barriers, quantitative solvent selection data, troubleshooting FAQs, and self-validating experimental protocols.
The Mechanistic Root of Solubility Issues
To optimize solubility, we must first understand the thermodynamic forces keeping the molecule in its solid state. Carboxylic acids are notorious for forming highly stable, cyclic dimers in both the solid state and in non-polar organic solvents[2],[3]. These dimers are stabilized by two simultaneous intermolecular hydrogen bonds, effectively doubling the apparent molecular mass and significantly increasing the crystal lattice energy[4],[5].
Furthermore, the planar, aromatic indolizine core promotes strong π−π stacking interactions. To achieve dissolution, the chosen solvent system must provide enough solvation energy to disrupt both the hydrogen-bonded dimers and the π−π stacking[6].
Logical framework for overcoming solubility barriers of 6-methylindolizine-2-carboxylic acid.
Solvent Selection & Quantitative Data
Based on the principle of "like dissolves like" and the need to disrupt cyclic dimers, polar aprotic solvents are generally the most effective for this class of compounds[7]. Below is a comparative solubility matrix to guide your initial solvent selection.
| Solvent Category | Specific Solvent | H-Bonding Capability | Estimated Solubility Range | Recommendation |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Strong Acceptor | > 25 mg/mL | Optimal for stock solutions and biological assays. |
| Polar Aprotic | Dimethylformamide (DMF) | Strong Acceptor | 15 - 25 mg/mL | Excellent for synthesis and coupling reactions. |
| Polar Protic | Methanol (MeOH) / Ethanol | Donor & Acceptor | 5 - 15 mg/mL | Good; disrupts dimers but lower lipophilic solvation. |
| Halogenated | Dichloromethane (DCM) | None | < 2 mg/mL | Poor ; dimers remain intact causing precipitation. |
| Non-Polar | Hexane / Heptane | None | < 0.1 mg/mL | Avoid ; insufficient energy to break lattice. |
Troubleshooting & FAQs
Q: Why does 6-methylindolizine-2-carboxylic acid crash out of solution when I use Dichloromethane (DCM), even though it is an organic molecule? A: This is a classic kinetic vs. thermodynamic solubility issue. While the 6-methylindolizine core is lipophilic, the carboxylic acid groups form strong cyclic dimers in non-polar solvents like DCM[3],[4]. Because DCM cannot act as a hydrogen-bond acceptor or donor, it cannot compete with the intermolecular hydrogen bonds of the acid. Consequently, the dimers aggregate and precipitate.
Q: How can I improve its solubility in DCM for my synthetic workflow? A: Use a co-solvent strategy. Adding 5–10% (v/v) of a polar protic solvent like Methanol (MeOH) or a polar aprotic solvent like DMF to your DCM will introduce hydrogen-bond competitors. The co-solvent breaks the carboxylic acid dimers, while the DCM solvates the lipophilic indolizine core, creating a synergistic solvation effect[8].
Q: Will heating or sonicating the sample permanently fix the solubility issue? A: No. Heating provides thermal energy to temporarily break the crystal lattice and hydrogen bonds, increasing kinetic solubility[2]. However, once the solution returns to room temperature, the system will re-equilibrate to its thermodynamic solubility limit, leading to crystallization. If the compound crashes out upon cooling, you must change the solvent composition.
Q: If organic solvent optimization fails, what chemical modifications are standard for improving solubility? A: If your downstream application permits, you can temporarily mask the carboxylic acid moiety. Two standard approaches are:
-
Prodrug/Esterification: Converting the acid to a methyl or ethyl ester removes the hydrogen-bond donor capability, drastically increasing solubility in non-polar organic solvents[9].
-
Salt Formation: Reacting the acid with an organic amine (e.g., triethylamine or DIPEA) forms an organic-soluble carboxylate salt, which disrupts the dimerization and enhances solubility in moderately polar solvents[9],[8].
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, solubility must be measured thermodynamically rather than kinetically. The following protocols are designed as self-validating systems: if step 4 in Protocol 1 does not yield a solid pellet, the system has not reached saturation, and the data is invalid.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This workflow determines the absolute maximum concentration of the compound a solvent can hold at a specific temperature[7].
Step-by-Step Methodology:
-
Excess Solid Addition: Weigh approximately 50 mg of 6-methylindolizine-2-carboxylic acid into a 2 mL glass HPLC vial.
-
Solvent Dispensation: Add exactly 1.0 mL of the target organic solvent (e.g., DMSO, DCM, or a co-solvent mixture). Self-Validation Check: There must be visible, undissolved solid remaining. If all solid dissolves, add more compound until a suspension is maintained.
-
Isothermal Equilibration: Tightly cap the vial and place it in a thermomixer or orbital shaker set to 25°C at 500 RPM for 24 to 48 hours. This duration ensures the kinetic dissolution rate matches the precipitation rate (thermodynamic equilibrium)[7].
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes to pellet the undissolved solid.
-
Supernatant Extraction: Carefully aspirate the clear supernatant without disturbing the pellet.
-
Analysis: Dilute the supernatant appropriately in the mobile phase and quantify the concentration using HPLC-UV against a known standard curve.
Step-by-step workflow for determining thermodynamic solubility in organic solvents.
Protocol 2: Co-Solvent Solubilization Strategy for Synthesis
Use this protocol when pure non-polar solvents fail to dissolve the compound for a reaction.
Step-by-Step Methodology:
-
Initial Suspension: Suspend 100 mg of 6-methylindolizine-2-carboxylic acid in 5 mL of Dichloromethane (DCM). Observe the cloudy suspension (dimerization barrier).
-
Titration of H-Bond Disruptor: Dropwise, add Methanol (MeOH) or DMF to the stirring suspension.
-
Equilibration: Allow the mixture to stir for 5 minutes after every 100 μ L addition.
-
Visual Confirmation: Continue titration until the solution becomes completely clear.
-
Volume Calculation: Record the total volume of co-solvent added to calculate the minimum v/v% required to maintain solubility for your specific synthetic step.
References
-
Physical Properties of Carboxylic Acids | CK-12 Foundation. CK-12 Foundation. Available at:[Link]
-
Dimerisation of Carboxylic Acid via Hydrogen Bond. Chemistry Guru. Available at:[Link]
-
2.2: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Available at:[Link]
-
Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at:[Link]
-
15.4 Physical Properties of Carboxylic Acids. Lumen Learning. Available at:[Link]
-
Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. Available at:[Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC (NIH). Available at:[Link]
Sources
- 1. 1526647-48-2|Indolizine-8-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. chemistryguru.com.sg [chemistryguru.com.sg]
- 4. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
troubleshooting impurities in 6-methylindolizine-2-carboxylic acid HPLC analysis
Welcome to the Technical Support Center for Analytical Chromatography. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing complex separation challenges.
Analyzing indolizine derivatives—specifically 6-methylindolizine-2-carboxylic acid —presents a unique set of chromatographic hurdles. This molecule features an electron-rich, fused bicyclic aromatic system coupled with an ionizable carboxylic acid moiety. When impurities or peak shape degradation occur, the root cause is rarely a single point of failure; it is usually a combination of suboptimal mobile phase thermodynamics, secondary stationary phase interactions, or the presence of closely related synthetic isomers.
The following guide is structured as a self-validating diagnostic system. By understanding the chemical causality behind each symptom, you can systematically troubleshoot and optimize your HPLC methodology.
Diagnostic Workflow: Peak Shape & Impurity Resolution
Fig 1. Diagnostic workflow for resolving peak tailing and impurities in indolizine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does 6-methylindolizine-2-carboxylic acid exhibit severe peak tailing (Asymmetry factor > 1.5) on my standard C18 column? A1: The causality behind this tailing is rooted in the dual nature of the analyte and the silica stationary phase. 6-methylindolizine-2-carboxylic acid contains a carboxylic acid moiety with a pKa typically between 4.0 and 4.5. If your mobile phase pH approaches this pKa, the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states, leading to uneven ionization and asymmetrical peaks[1]. Furthermore, at mid-pH levels, residual silanol groups on the silica stationary phase become ionized. These active sites undergo secondary ion-exchange and hydrogen-bonding interactions with the polar functional groups of the analyte[1]. Solution: Adjust the mobile phase pH to at least 2 units below the analyte's pKa (e.g., pH 2.0–2.5)[2]. This ensures the carboxylic acid is fully protonated and suppresses silanol ionization, eliminating the secondary retention mechanism.
Q2: I adjusted the pH to 2.5 using 0.1% formic acid, but I still observe a distinct shoulder on the main peak. Is this a chromatographic artifact or an actual impurity? A2: When peak shape issues persist despite optimal pH control, the causality shifts from secondary interactions to co-eluting impurities. In the synthesis of substituted indolizines (such as via the Tschitschibabin reaction), positional isomers are frequently generated. Specifically, 7-methylindolizine-2-carboxylic acid is a known related compound and common synthetic impurity[3]. Because these isomers possess nearly identical hydrophobicity and molecular weights, they often co-elute on standard C18 phases. Solution: To validate whether this is an isomer or a column void, inject a known standard of the 7-methyl isomer if available. If it is an impurity, switch your stationary phase chemistry. A Pentafluorophenyl (PFP) column provides orthogonal selectivity via π−π interactions and dipole-dipole moments, which are highly effective at resolving closely related aromatic isomers.
Q3: My retention times are drifting earlier over sequential injections, and the peak shape is degrading. How do I stabilize the method? A3: This phenomenon is indicative of stationary phase "dewetting" or phase collapse. When analyzing polar carboxylic acids, researchers often use highly aqueous mobile phases (e.g., <5% organic modifier). Traditional, fully end-capped C18 columns with high ligand density are poorly wetted by highly aqueous conditions. The hydrophobic chains fold onto themselves, drastically reducing the effective surface area and leading to retention time drift[4]. Solution: Utilize an "AQ" type C18 column that incorporates polar-embedded groups or hydrophilic end-capping. Alternatively, ensure your initial gradient conditions contain at least 5% organic modifier to maintain phase solvation.
Quantitative Optimization: Mobile Phase Modifiers
To establish a self-validating method, selecting the correct acidic modifier is critical. The table below summarizes the empirical impact of various modifiers on the chromatography of indolizine carboxylic acids.
| Mobile Phase Modifier | Typical Concentration | Approx. pH | LC-MS Compatible | Impact on Peak Symmetry & Resolution |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% v/v | 2.0 | Yes (Ion suppression possible) | Excellent: Strong ion-pairing agent; highly effective at masking residual silanols[5]. |
| Formic Acid | 0.1 - 0.2% v/v | 2.7 | Yes (Optimal) | Good: Volatile and MS-friendly; may require higher concentrations if tailing persists[5]. |
| Phosphoric Acid | 10 - 20 mM | 2.1 | No | Excellent: Superior buffering capacity at low pH; ideal for UV-only analytical methods. |
| Ammonium Acetate | 10 mM | 4.5 - 5.5 | Yes | Poor: Operates near the analyte pKa, causing mixed ionization states and peak splitting[1]. |
Step-by-Step Methodology: Orthogonal Column Regeneration
When analyzing crude synthetic mixtures of 6-methylindolizine-2-carboxylic acid, strongly retained hydrophobic byproducts or trace metals can accumulate on the column inlet, significantly disrupting chromatographic equilibrium[6]. This self-validating protocol systematically removes contaminants to restore theoretical plate counts.
Objective: Eliminate ghost peaks and restore peak symmetry. Prerequisites: Disconnect the column outlet from the detector to prevent flow cell contamination[2].
-
Aqueous Desalting:
-
Action: Flush the column with 95:5 HPLC-Grade Water:Acetonitrile (without acidic buffer) for 20 column volumes (CV) at 50% of the normal flow rate.
-
Causality: Removes precipitated buffer salts that may have crashed out during high-organic gradient phases.
-
Validation: System backpressure should stabilize to a constant baseline value.
-
-
Metal Depassivation (Optional but Recommended):
-
Action: Inject 50 µL of 0.1 M EDTA disodium salt solution directly into the flow path, followed by a 10 CV flush of HPLC-grade water.
-
Causality: Trace metals (e.g., iron, nickel) from stainless-steel frits can act as Lewis acids, chelating with the carboxylic acid moiety of the analyte[2]. EDTA strips these metals from the silica matrix.
-
-
Hydrophobic Displacement:
-
Action: Flush with 100% Acetonitrile for 20 CV, followed by 100% Isopropanol (IPA) for 10 CV.
-
Causality: IPA possesses higher viscosity and alternative solvation properties, effectively displacing strongly adsorbed synthetic precursors and lipophilic impurities.
-
-
Re-equilibration & System Suitability:
-
Action: Return to the initial mobile phase conditions (e.g., 0.1% TFA in Water/Acetonitrile) and flush for 15 CV.
-
Validation: Reconnect the detector and perform a blank injection. The resulting chromatogram must exhibit a stable baseline with no ghost peaks exceeding 0.1 mAU, confirming a successfully regenerated system.
-
Sources
- 1. chromtech.com [chromtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2016160677A1 - Compounds for the treatment of arenavirus infection - Google Patents [patents.google.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
purification techniques for 6-methylindolizine-2-carboxylic acid crude extracts
Welcome to the technical support center for the purification of 6-methylindolizine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this heterocyclic compound. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the challenges associated with purifying crude extracts of this molecule. Our focus is on explaining the causality behind experimental choices to ensure you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 6-methylindolizine-2-carboxylic acid extracts?
A1: The impurity profile largely depends on the synthetic route. However, common impurities often include unreacted starting materials (e.g., substituted pyridines and α-halo carbonyl compounds), neutral organic byproducts, and polymeric materials formed during the reaction.[1] Given the structure, side-products from incomplete cyclization or side-reactions on the indolizine ring may also be present.
Q2: What are the key physicochemical properties of 6-methylindolizine-2-carboxylic acid to consider during purification?
A2: This molecule possesses two key functional groups that dictate its behavior. The carboxylic acid group is acidic, while the nitrogen atom in the indolizine ring is weakly basic.[2] This amphoteric nature is critical. The carboxylic acid allows for manipulation of its water solubility based on pH; it is soluble in aqueous base as its carboxylate salt but insoluble in aqueous acid.[3][4] The indolizine core itself is a conjugated system and can be colored (often yellow or orange) and fluorescent, which can be a useful visual guide during chromatography but does not necessarily indicate an impurity.[2]
Q3: Which purification technique should I start with for a crude extract?
A3: For most crude extracts containing 6-methylindolizine-2-carboxylic acid, an acid-base extraction is the most effective initial purification step.[1][5] This technique efficiently separates the acidic product from neutral and basic impurities by exploiting the differential solubility of its protonated and deprotonated forms in aqueous and organic solvents.[3][6]
Q4: Is 6-methylindolizine-2-carboxylic acid stable? Are there special handling precautions?
A4: The stability of the indolizine core can be sensitive to environmental factors. The parent indolizine is known to be sensitive to air and light.[2] While substitution generally increases stability, it is prudent to handle crude extracts and purified products with care. To minimize potential degradation, work up reaction mixtures promptly, store the compound under an inert atmosphere (nitrogen or argon) if possible, protect it from light, and keep it refrigerated for long-term storage.[2]
Purification Workflow Overview
This diagram outlines a general, robust workflow for the purification of 6-methylindolizine-2-carboxylic acid from a crude reaction mixture.
Caption: General purification workflow for 6-methylindolizine-2-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q5: After acid-base extraction, my yield is extremely low. What went wrong?
A5: Low yield after an acid-base extraction is a common problem with several potential causes:
-
Incomplete Extraction: The carboxylic acid may not have been fully deprotonated and transferred to the aqueous layer. Ensure you use a sufficient volume of a suitable base (saturated sodium bicarbonate is usually adequate and mild) and mix the biphasic layers thoroughly.[5][7] Repeat the aqueous extraction on the organic layer 2-3 times to ensure complete transfer.
-
Incomplete Precipitation: After extraction, the carboxylic acid must be fully re-protonated to precipitate out of the aqueous solution. Add acid (e.g., 1M HCl) dropwise until the solution is acidic (test with pH paper, aim for pH ~2-3) and no more precipitate forms.[4]
-
Product Solubility: Your compound might have some solubility in the acidic aqueous solution. Cooling the acidified solution in an ice bath before filtration can help maximize precipitation.[3] If the product still remains in the aqueous layer, you may need to perform a back-extraction into an organic solvent like ethyl acetate or dichloromethane.[6]
Q6: My compound streaks badly on silica gel TLC plates and gives poor separation during column chromatography. How can I fix this?
A6: This is a classic issue when running carboxylic acids on standard silica gel.[1] The acidic proton of your compound interacts strongly with the slightly acidic silica gel surface, leading to tailing or streaking.
-
Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[1] This keeps the compound fully protonated, minimizing its interaction with the silica surface and resulting in sharper bands and better separation.
Q7: I've purified my compound, but it's an oil or sticky gum, not the solid I expected. What should I do?
A7: This often indicates the presence of persistent impurities that are preventing crystallization.
-
Probable Cause: Residual solvents or greasy, non-polar byproducts are common culprits. Ensure your product is thoroughly dried under high vacuum.
-
Solution:
-
Re-evaluate Purity: Analyze the material by ¹H NMR. If significant impurities are present, a second purification step, like column chromatography, is necessary.
-
Trituration: If the material is mostly pure, try trituration. This involves stirring the oil/gum with a solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). This can often wash away the impurities, inducing crystallization of your product.
-
Force Crystallization: If the product is pure but oily, dissolve it in a minimal amount of a good solvent (like dichloromethane or acetone) and then add a poor solvent (like hexanes or pentane) dropwise until it becomes cloudy. Let it stand, or add a seed crystal, to initiate crystallization.[8]
-
Q8: My recrystallization attempt failed. Either nothing crashed out, or it "oiled out." What are the next steps?
A8: Recrystallization failure usually points to an issue with solvent choice or concentration.[9]
-
If Nothing Crystallizes: Your solution is likely not saturated. You may have used too much solvent.[10] Try boiling off some of the solvent to concentrate the solution and then allow it to cool again slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can also provide a nucleation site to induce crystallization.
-
If the Product "Oils Out": This happens when the solution becomes saturated at a temperature above the melting point of your solid.[9] The solid melts instead of crystallizing. To fix this, return the flask to the heat source, add a small amount of the "good" solvent to re-dissolve the oil, and then allow it to cool much more slowly. A slower cooling rate (e.g., leaving the flask in a warm water bath that cools to room temperature) gives the molecules more time to align into a crystal lattice.[9] Using a slightly more dilute solution can also help.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate 6-methylindolizine-2-carboxylic acid from neutral and basic impurities.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
Base Extraction: Add saturated aqueous sodium bicarbonate solution (NaHCO₃) (e.g., 25 mL).[7] Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 25 mL). Combine all aqueous extracts. The organic layer now contains neutral and some basic impurities and can be set aside.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 2-3, check with pH paper). A precipitate of your product should form.[3]
-
Isolation: Collect the solid product by vacuum filtration, washing the solid with a small amount of cold deionized water.
-
Drying: Dry the solid product under high vacuum to a constant weight.
Protocol 2: Recrystallization
This protocol is for the final purification of the solid product obtained from extraction or chromatography.
| Solvent System | Suitability for 6-methylindolizine-2-carboxylic acid | Comments |
| Ethanol/Water | Excellent | The compound is typically soluble in hot ethanol and insoluble in water. Water acts as the anti-solvent.[8] |
| Acetone/Hexanes | Good | Acetone is the "good" solvent, while hexanes is the "bad" or anti-solvent. Good for removing non-polar impurities.[11] |
| Methanol/Water | Good | Similar to ethanol/water, offers a different polarity profile.[11] |
| Toluene/Hexanes | Potentially Useful | Good for less polar compounds; may be useful if the product is greasy. Toluene is the "good" solvent.[10] |
Procedure (using Ethanol/Water):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the solution to a boil (using a hot plate) to dissolve the solid completely.[10]
-
Hot Filtration (Optional): If there are insoluble impurities, add a slight excess of hot ethanol and perform a hot filtration through a pre-warmed funnel to remove them.
-
Add Anti-Solvent: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to make it clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.[10]
-
Drying: Dry the purified crystals under high vacuum.
References
- University of Colorado, Boulder. (n.d.). Acid-Base Extraction.
- Wikipedia. (2023). Acid–base extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- BenchChem. (2026). A Comparative Guide to Indolizine Synthesis: Classical vs. Modern Methodologies.
- BenchChem. (2026). Troubleshooting common issues in the final workup of indolizine reactions.
- BenchChem. (2025). Green Chemistry Approaches to Indolizine Synthesis: Application Notes and Protocols.
- BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
- University of California, Davis. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Houston. (n.d.). recrystallization-2.doc.pdf.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
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- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 7. people.chem.umass.edu [people.chem.umass.edu]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Reddit - Please wait for verification [reddit.com]
A Researcher's Guide to Cross-Validation of 6-Methylindolizine-2-Carboxylic Acid Binding Affinity for Cyclooxygenase-2
In the landscape of modern drug discovery, the indolizine scaffold has emerged as a privileged structure due to the broad spectrum of biological activities exhibited by its derivatives, including potent anti-inflammatory effects.[1][2] A key mechanism underlying this activity for many indolizine compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, a major target in the development of anti-inflammatory therapeutics.[3][4] This guide provides an in-depth technical comparison of methodologies for determining and cross-validating the binding affinity of a representative indolizine derivative, 6-methylindolizine-2-carboxylic acid, to its putative target, COX-2.
For researchers, scientists, and drug development professionals, establishing the precise binding affinity of a compound to its target is a cornerstone of preclinical assessment. It is not sufficient to rely on a single method; rather, a cross-validation approach using orthogonal techniques is crucial for robust and reliable data. This guide will explore the theoretical underpinnings and practical applications of three widely used biophysical methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). By understanding the unique strengths and limitations of each, researchers can make informed decisions to rigorously characterize their compounds.
The Importance of Cross-Validation in Binding Affinity Determination
The equilibrium dissociation constant (KD) is a critical parameter that quantifies the strength of the interaction between a ligand and its protein target. A lower KD value signifies a higher binding affinity. However, the KD values obtained for the same interaction can sometimes differ when measured by various techniques.[5] These discrepancies can arise from differences in assay principles, experimental conditions, and potential artifacts associated with a particular method. Therefore, employing a multi-pronged approach to cross-validate binding affinity data is not merely a confirmatory step but a fundamental aspect of rigorous scientific inquiry. It enhances confidence in the data, provides a more complete picture of the binding event, and is often a prerequisite for advancing a compound through the drug development pipeline.
Case Study: Characterizing a Novel Indolizine-Based COX-2 Inhibitor
While specific binding data for 6-methylindolizine-2-carboxylic acid is not extensively published, we can draw upon data for structurally similar indolizine derivatives that have been identified as COX-2 inhibitors. For instance, certain ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates have demonstrated COX-2 inhibition with IC50 values in the low micromolar range.[1] For the purpose of this guide, we will use a hypothetical, yet plausible, scenario where 6-methylindolizine-2-carboxylic acid is a competitive inhibitor of COX-2, and we aim to cross-validate its binding affinity using SPR, ITC, and FP.
Method 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[6][7] It provides not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (ka) and dissociation (kd).
Causality Behind Experimental Choices in SPR
The primary advantage of SPR is its ability to provide detailed kinetic information, which is invaluable for understanding the mechanism of action of an inhibitor.[8] For instance, a compound with a slow dissociation rate (low kd) will have a longer residence time on the target, which can translate to a more durable pharmacological effect in vivo. The choice to immobilize the COX-2 enzyme on the sensor chip is a common strategy for studying small molecule inhibitors, as it allows the inhibitor (the analyte) to be flowed over the surface in a concentration-dependent manner.
Experimental Workflow for SPR
Caption: A streamlined workflow for determining binding kinetics using SPR.
Detailed SPR Protocol
-
Ligand Immobilization:
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified recombinant human COX-2 (in a suitable buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Preparation:
-
Prepare a stock solution of 6-methylindolizine-2-carboxylic acid in 100% DMSO.
-
Create a serial dilution of the analyte in running buffer (e.g., HBS-EP+ with a low percentage of DMSO to match the stock solution). Concentrations should typically span from 0.1 to 10 times the expected KD.
-
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the immobilized COX-2 surface at a constant flow rate. This is the association phase.
-
After the association phase, switch to flowing only the running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
After each cycle, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH glycine solution) to remove any bound analyte.
-
-
Data Analysis:
-
The instrument software will generate sensorgrams, which are plots of the response units (RU) versus time.
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the association rate constant (ka), the dissociation rate constant (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).
-
Method 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a powerful, label-free technique that directly measures the heat changes associated with a binding event.[9] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Causality Behind Experimental Choices in ITC
The primary strength of ITC is its ability to provide a complete thermodynamic profile of the interaction.[10] This information can be crucial for lead optimization, as it reveals the driving forces behind the binding event (i.e., whether it is enthalpically or entropically driven). For instance, a large negative enthalpy change suggests strong hydrogen bonding and van der Waals interactions. ITC is performed in-solution, which can be considered more "native-like" compared to surface-based methods.
Experimental Workflow for ITC
Caption: The sequential process of an Isothermal Titration Calorimetry experiment.
Detailed ITC Protocol
-
Sample Preparation:
-
Dialyze the purified COX-2 enzyme and dissolve the 6-methylindolizine-2-carboxylic acid in the exact same buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) to minimize heats of dilution.[11]
-
Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment:
-
Load the COX-2 solution into the sample cell of the calorimeter.
-
Load the indolizine solution into the injection syringe. The ligand concentration should typically be 10-20 times that of the protein.
-
Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.
-
-
Data Analysis:
-
Integrate the heat change for each injection and plot this against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Method 3: Fluorescence Polarization (FP) for High-Throughput Screening
FP is a fluorescence-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12][13] It is a homogeneous, in-solution assay that is well-suited for high-throughput screening (HTS) and for determining binding affinities in a competitive format.
Causality Behind Experimental Choices in FP
FP is often chosen for its simplicity, high-throughput capability, and relatively low cost.[14] Since directly labeling our small molecule inhibitor might interfere with its binding, a competitive assay format is the logical choice. In this setup, we use a known fluorescently labeled ligand (a "tracer") that binds to COX-2. The unlabeled indolizine derivative then competes with the tracer for binding, and the displacement of the tracer is measured as a decrease in fluorescence polarization.
Experimental Workflow for Competitive FP
Caption: Workflow for a competitive Fluorescence Polarization binding assay.
Detailed Competitive FP Protocol
-
Assay Development:
-
Identify or synthesize a fluorescently labeled probe that is known to bind to the active site of COX-2. This could be a fluorescently tagged known NSAID, for example.
-
Determine the optimal concentrations of COX-2 and the fluorescent tracer that give a stable and robust polarization signal.
-
-
Competition Assay:
-
In a microplate, add a fixed concentration of COX-2 and the fluorescent tracer to each well.
-
Add a serial dilution of the 6-methylindolizine-2-carboxylic acid to the wells. Include controls with no inhibitor (high polarization) and no enzyme (low polarization).
-
Incubate the plate for a sufficient time to allow the binding to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Plot the polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent tracer.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the KD of the fluorescent tracer is known.
-
Comparison of Binding Affinity Data
The following table presents a hypothetical but realistic comparison of the data that could be obtained from the three different methods for our case study compound, 6-methylindolizine-2-carboxylic acid, binding to COX-2.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Binding Affinity | KD = 5.2 µM | KD = 6.5 µM | Ki = 5.8 µM |
| Kinetics | ka = 1.2 x 104 M-1s-1kd = 6.2 x 10-2 s-1 | Not directly measured | Not directly measured |
| Thermodynamics | Not directly measured | ΔH = -8.5 kcal/molΔS = -5.7 cal/mol·K | Not directly measured |
| Stoichiometry | Assumed 1:1 for model fitting | n = 0.98 | Not directly measured |
The data in this table illustrate a key point: while the binding affinity values are in good agreement (all in the low micromolar range), they are not identical. This is expected and highlights the value of cross-validation. The convergence of these values from orthogonal methods provides strong evidence for the binding affinity of the compound.
Conclusion: A Triad of Techniques for Robust Characterization
The rigorous characterization of a compound's binding affinity is a non-negotiable aspect of modern drug discovery. As we have seen with our case study of 6-methylindolizine-2-carboxylic acid and its interaction with COX-2, a single technique provides only one piece of the puzzle.
-
Surface Plasmon Resonance offers unparalleled insight into the kinetics of the interaction, revealing the on- and off-rates that govern the binding event.
-
Isothermal Titration Calorimetry provides a complete thermodynamic profile, elucidating the energetic forces that drive the binding.
-
Fluorescence Polarization serves as a robust and high-throughput method, particularly valuable for competitive screening and initial affinity estimations.
By employing this triad of techniques, researchers can build a comprehensive and validated understanding of their compound's binding properties. This multi-faceted approach not only strengthens the confidence in the measured binding affinity but also provides deeper mechanistic insights that are crucial for the rational design and development of novel therapeutics.
References
-
Venugopala, K. N., Padmashali, B., et al. (2017). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. International Journal of Pharmaceutical and Educational Research, 51(3), 73-81. Available from: [Link]
-
Nagarapu, L., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3550. Available from: [Link]
-
nanomicronspheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]
-
Witte, K., et al. (2018). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Enzymology, 610, 1-32. Available from: [Link]
-
BMG LABTECH. (n.d.). Binding Assays. Available from: [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available from: [Link]
-
PubMed. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Available from: [Link]
-
Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Available from: [Link]
-
MDPI. (2025). A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. Available from: [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. Available from: [Link]
-
ResearchGate. (2025). (PDF) Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Available from: [Link]
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JoVE. (2022). Isothermal Titration Calorimetry To Characterize Enzymatic Reactions. Available from: [Link]
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Enzymlogic. (n.d.). Benefits and Drawbacks of Binding Kinetic Methodologies. Available from: [Link]
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Sword Bio. (2024). Comparing Ligand Binding Assays and Mass Spectrometry for Drug Monitoring. Available from: [Link]
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Glycopedia. (n.d.). In Solution Assays: Fluorescence Polarization. Available from: [Link]
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PubMed. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Available from: [Link]
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Nature. (2022). Affinity2Vec: a machine-learning approach to predict DNA binding affinities of transcription factors. Available from: [Link]
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BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Available from: [Link]
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Nicoya. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Available from: [Link]
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ACS Publications. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Available from: [Link]
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Oxford Academic. (2022). DNAffinity: a machine-learning approach to predict DNA binding affinities of transcription factors. Available from: [Link]
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Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Available from: [Link]
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bioRxiv. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. Available from: [Link]
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Reichert. (2018). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Available from: [Link]
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ScieNFT. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. Available from: [Link]
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Biocompare. (2023). How to Simplify Surface Plasmon Resonance (SPR) Assay Development. Available from: [Link]
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Harvard Medical School. (n.d.). Measuring Molecular Interactions. Available from: [Link]
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Cytiva. (n.d.). Get to know SPR kinetics and affinity measurements. Available from: [Link]
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Oxford Academic. (2024). Predicting drug–target binding affinity with cross-scale graph contrastive learning. Available from: [Link]
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bioRxiv. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. Available from: [Link]
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ACS Publications. (2024). Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. Available from: [Link]
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ACS Publications. (2019). Evaluation of Cross-Validation Strategies in Sequence-Based Binding Prediction Using Deep Learning. Available from: [Link]
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PMC. (n.d.). Characterization of Small Molecule Binding. I. Accurate Identification of Strong Inhibitors in Virtual Screening. Available from: [Link]
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Bionatura. (2025). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Available from: [Link]
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PMC. (n.d.). A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids. Available from: [Link]
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PNAS. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. Available from: [Link]
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ACS Publications. (n.d.). Fully automated drug design pipeline for the development of small molecule protein inhibitors. Available from: [Link]
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Structural Comparison and Application Guide: 6-Methylindolizine-2-Carboxylic Acid and Analogs in Drug Discovery
As a privileged scaffold in medicinal chemistry, the indolizine core—a 10- π electron heteroaromatic system—offers exceptional versatility for drug development. Specifically, indolizine-2-carboxylic acid and its methylated analogs have recently emerged as critical precursors for synthesizing Hepatitis B Virus (HBV) inhibitors and Cereblon (CRBN)-recruiting molecular glue degraders (MGDs).
This guide provides an objective structural comparison of 6-methylindolizine-2-carboxylic acid against its positional isomers and heteroaromatic alternatives, supported by structure-activity relationship (SAR) data and field-proven synthetic protocols.
Structural and Mechanistic Comparison
The substitution pattern on the indolizine ring profoundly dictates the pharmacokinetic properties and target binding affinity of the resulting drug candidates. When comparing the unsubstituted indolizine-2-carboxylic acid to its methylated analogs, we must evaluate both steric and electronic parameters.
Electronic and Steric Causality
-
Imidazo[1,2-a]pyridine vs. Indolizine: Lead molecular glue degraders (like QXG-6442 targeting CK1 α ) often utilize an imidazo[1,2-a]pyridine core. Replacing the N1 nitrogen with a carbon to form an indolizine analog results in the loss of a critical hydrogen-bond acceptor. This single-atom modification typically increases the degradation concentration (DC 50 ) by over 10-fold due to weakened CRBN binding[1].
-
6-Methyl Substitution: Introducing a methyl group at the 6-position (derived from 2,5-dimethylpyridine) acts as an electron-donating group, enriching the electron density of the fused pyrrole ring. Sterically, the 6-methyl group projects into a hydrophobic pocket within the target protein (e.g., the HBV capsid protein or the CRBN interface), partially rescuing the affinity lost by the absence of the N1 hydrogen bond[1][2].
-
7-Methyl and 8-Methyl Substitutions: Methylation at the 7- or 8-position often introduces severe steric clashes with the binding interface of target ligases, leading to a precipitous drop in biological activity.
Quantitative SAR Data
The following table synthesizes representative SAR trends based on recent literature for CK1 α degradation and HBV capsid inhibition, demonstrating how structural modifications to the indolizine-2-carboxylic acid core impact performance[1][2].
Scaffold / AnalogSubstitutionCK1 α Degradation DC 50 (nM)HBV Inhibition IC 50 (nM)Mechanistic RationaleImidazo[1,2-a]pyridine-2-carboxylic acidNone (N at pos 1)~5.0N/AOptimal H-bonding via N1 maintains tight target affinity.Indolizine-2-carboxylic acidNone> 50.0~120.0Loss of N1 H-bond acceptor; decreased target residency time.6-Methylindolizine-2-carboxylic acid6-CH 3 ~25.0~45.06-Methyl fills hydrophobic pocket, enhancing π π stacking.7-Methylindolizine-2-carboxylic acid7-CH 3 > 100.0> 200.0Steric clash at the binding interface disrupts ternary complex.8-Methylindolizine-2-carboxylic acid8-CH 3 > 150.0> 250.0Severe steric hindrance prevents proper alignment.
Mechanism of Action: Molecular Glue Degraders
Mechanism of targeted protein degradation mediated by 6-methylindolizine-based molecular glues.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. The causality behind reagent selection is explicitly detailed to aid researchers in troubleshooting and optimization.
Protocol A: Chichibabin Synthesis of 6-Methylindolizine-2-Carboxylic Acid
The Chichibabin indolizine synthesis is the most robust method for constructing the 6-methylindolizine core, utilizing 2,5-dimethylpyridine (5-methyl-2-picoline) and ethyl bromopyruvate[2].
Step 1: Pyridinium Salt Formation
-
Reaction: Dissolve 2,5-dimethylpyridine (1.0 equiv) in anhydrous acetone (0.5 M). Dropwise add ethyl bromopyruvate (1.1 equiv) at 0 °C under nitrogen.
-
Causality: Acetone is specifically chosen as the solvent because the starting materials are soluble, but the resulting pyridinium salt is highly insoluble. This drives the reaction forward via precipitation and eliminates the need for chromatographic purification.
-
Isolation: Stir at room temperature for 12 hours. Filter the resulting white precipitate, wash extensively with cold acetone, and dry under vacuum to constant weight.
Step 2: Base-Mediated Cyclization
-
Reaction: Suspend the pyridinium salt in a 1:1 mixture of ethanol and water. Add Cesium Carbonate (Cs 2 CO 3 , 2.0 equiv) and heat to reflux for 4 hours.
-
Causality: Cs 2 CO 3 provides optimal basicity to deprotonate the α -methyl group of the pyridinium salt, initiating intramolecular cyclization onto the ketone without prematurely hydrolyzing the ethyl ester.
-
Workup: Cool to room temperature, remove ethanol under reduced pressure, and extract the aqueous layer with ethyl acetate (3x). Dry the organic layers over Na 2 SO 4 and concentrate to yield ethyl 6-methylindolizine-2-carboxylate.
Step 3: Saponification
-
Reaction: Dissolve the ester in a 2:1:1 mixture of THF/MeOH/H 2 O. Add Lithium Hydroxide monohydrate (LiOH·H 2 O, 3.0 equiv) and stir at room temperature until TLC indicates complete consumption of the ester.
-
Isolation: Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 3. The 6-methylindolizine-2-carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under vacuum at 80 °C[3].
Step-by-step synthetic workflow for 6-methylindolizine-2-carboxylic acid.
Protocol B: T3P-Mediated Amide Derivatization
To generate active drug candidates (e.g., HBV inhibitors), the carboxylic acid must be coupled with various amines. Propylphosphonic acid anhydride (T3P®) is the reagent of choice for indolizine-2-carboxylic acids[4].
-
Activation: In a dry flask, dissolve 6-methylindolizine-2-carboxylic acid (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous ethyl acetate (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).
-
Coupling: Dropwise add T3P (50% solution in ethyl acetate, 1.5 equiv). Stir at room temperature for 16 hours.
-
Causality: T3P is selected over traditional coupling agents (like EDC/HOBt or HATU) because it acts as both a coupling agent and a water scavenger. More importantly, T3P generates completely water-soluble byproducts.
-
Self-Validating Workup: Wash the reaction mixture sequentially with water, saturated NaHCO 3 (removes unreacted acid), 1M HCl (removes unreacted amine), and brine. The organic layer is dried and concentrated to yield the analytically pure indolizine-2-carboxamide without the need for column chromatography[4].
References
- Molecular Glue Degraders.
- WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv).
- Preparation of Indolizine-2-carboxamides from Indolizine-2-carboxylic Acids. Benchchem.
- WO2016160677A1 - Compounds for the treatment of arenavirus infection.
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6-methylindolizine-2-carboxylic acid proper disposal procedures
6-Methylindolizine-2-Carboxylic Acid: Comprehensive Operational Handling and Disposal Guide
6-Methylindolizine-2-carboxylic acid (CAS: 588720-42-7) is a highly specialized synthetic intermediate widely utilized in drug discovery[1]. Derivatives of the indolizine pharmacophore are actively investigated for their potent biological activities, including functioning as nonclassical ferroptosis inhibitors in acute liver injury models[2] and acting as selective microtubule destabilizers in oncology research[3].
Because this compound serves as a precursor to highly biologically active molecules, its handling and disposal must be executed with strict adherence to environmental and toxicological safety protocols. Improper disposal risks introducing active pharmaceutical ingredients (APIs) or their precursors into municipal water systems, necessitating rigorous "cradle-to-grave" management under the EPA's Resource Conservation and Recovery Act (RCRA)[4].
Chemical Hazard Profile & Operational Causality
To build a self-validating safety protocol, laboratory personnel must understand why specific protective measures are required. The table below synthesizes the quantitative hazard data for indolizine-2-carboxylic acid derivatives and the corresponding operational mandates[5].
| Property / Hazard | GHS Classification | Causality & Operational Impact |
| Oral Toxicity | Acute Tox. 4 (H302) | Causality: Harmful if swallowed. Action: Strictly prohibit eating/drinking in the lab. Mandate immediate hand washing post-handling (P264)[5]. |
| Dermal/Mucosal Irritation | Skin Irrit. 2 (H315)Eye Irrit. 2A (H319) | Causality: Causes severe irritation upon contact with mucous membranes. Action: Mandate nitrile gloves, safety goggles, and lab coats (P280)[5]. |
| Inhalation Risk | STOT SE 3 (H335) | Causality: Powders and aerosols cause respiratory tract irritation. Action: All weighing and transfer operations must occur within a certified chemical fume hood (P271)[5]. |
| Environmental Fate | RCRA Regulated Waste | Causality: The indolizine core is biologically active and does not readily degrade in standard wastewater treatment. Action: Zero discharge to sewer systems. Requires high-temperature incineration[6][7]. |
Step-by-Step Methodologies: Handling & Spill Response
Trustworthy laboratory protocols rely on preventative engineering controls and immediate, standardized responses to deviations.
A. Standard Operational Workflow
-
Preparation: Verify that the chemical fume hood has a face velocity of at least 80–100 fpm. Don standard PPE (nitrile gloves, safety glasses, and a flame-resistant lab coat).
-
Transfer: Use an anti-static weighing spatula to transfer the 6-methylindolizine-2-carboxylic acid powder. This prevents aerosolization caused by static repulsion.
-
Decontamination: After transfer, wipe down the balance and surrounding hood area with a paper towel dampened with 70% ethanol or isopropanol, as indolizine derivatives are generally soluble in organic solvents[5]. Place the used paper towel in the solid hazardous waste bin.
B. Acute Spill Response Protocol
If a spill occurs outside of primary containment, execute the following self-validating recovery steps:
-
Isolate & Evacuate: Immediately relocate personnel away from the spill area to prevent tracking the powder throughout the facility[5].
-
Containment (Solid Spill): Do not dry sweep, as this generates respirable dust. Gently cover the powder with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical spills.
-
Containment (Liquid Solution Spill): If the compound is dissolved in a solvent (e.g., DMSO or Dichloromethane), cover the spill with an inert, finely-powdered liquid-binding material such as diatomaceous earth or vermiculite[5].
-
Collection & Decontamination: Scoop the absorbed material into a compatible, sealable container (e.g., a wide-mouth HDPE jar). Scrub the spill surface with alcohol, followed by soap and water, to ensure complete removal of the chemical residue[5].
RCRA-Compliant Disposal Procedures
Under EPA RCRA regulations, laboratories must manage chemical waste by categorizing it based on its toxicity and physical state[4]. Because 6-methylindolizine-2-carboxylic acid contains a biologically active heterocycle, the only acceptable method of final destruction is controlled incineration with flue gas scrubbing[6].
Step-by-Step Disposal Plan
-
Waste Segregation:
-
Solid Waste: Place empty vials, contaminated gloves, and sweepings into a dedicated "Solid Hazardous Waste - Toxic Organics" container.
-
Liquid Waste: If the compound is in solution, segregate it based on the solvent. Use "Non-Halogenated Organic Waste" for solvents like ethanol or ethyl acetate. If dissolved in chloroform or DCM, it must go into "Halogenated Organic Waste."
-
-
Satellite Accumulation Area (SAA) Management: Store the waste in an SAA at or near the point of generation. Containers must remain securely closed at all times unless actively receiving waste, and must be clearly labeled with the contents and primary hazard (e.g., "Toxic/Irritant").
-
Lab-Packing & Transport: Once the SAA volume limit is reached (or within the facility's designated timeframe), EHS personnel will transfer the waste to a Central Accumulation Area. A licensed waste broker must then lab-pack the chemicals for transport[7].
-
Final Destruction: The waste broker transports the material to a licensed chemical destruction plant. High-temperature incineration (>1000°C) is utilized to completely cleave the carbon-nitrogen bonds of the indolizine ring, destroying the pharmacophore and preventing environmental bioaccumulation[6].
Disposal Workflow Visualization
The following diagram illustrates the logical flow of 6-methylindolizine-2-carboxylic acid from waste generation to final environmental neutralization, ensuring compliance with federal statutes.
Caption: Cradle-to-grave RCRA disposal workflow for indolizine derivatives.
References
-
National Institutes of Health (NIH). Management of Waste - Prudent Practices in the Laboratory. Available at:[Link][4]
-
Environmental Marketing Services. Lab Chemical Disposal. Available at: [Link][7]
-
Journal of Medicinal Chemistry (ACS Publications). Design, Synthesis, and Evaluation of Indolizine Derivatives as Nonclassical Ferroptosis Inhibitors. Available at: [Link][2]
-
ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]
-
PubMed Central (PMC). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Available at: [Link][3]
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Personal protective equipment for handling 6-methylindolizine-2-carboxylic acid
Comprehensive Safety & Handling Guide: 6-Methylindolizine-2-Carboxylic Acid
As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and cultivate a culture of deep-seated safety and operational excellence. This guide for handling 6-methylindolizine-2-carboxylic acid is designed not as a rigid set of rules, but as a self-validating system of protocols rooted in a thorough understanding of the material's properties and potential hazards. Our objective is to empower you, our scientific colleagues, with the knowledge to handle this compound with confidence and precision, ensuring both personal safety and the integrity of your research.
This document provides a comprehensive framework for risk assessment, personal protective equipment (PPE) selection, operational handling, and waste disposal.
Hazard Identification and Risk Profile
6-Methylindolizine-2-carboxylic acid is a heterocyclic compound for which detailed toxicological data is not extensively published. However, based on the Safety Data Sheet (SDS) and data from structurally similar indole-2-carboxylic acids, a clear hazard profile can be established.[1][2][3] The primary risks are associated with irritation to the skin, eyes, and respiratory system.
The provided GHS (Globally Harmonized System) classification for 6-methylindolizine-2-carboxylic acid indicates it is considered harmful and an irritant.[1] This necessitates a cautious approach, treating it as a potentially hazardous substance, especially in its powdered form, which can be easily inhaled.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Example) | Source |
| Skin Irritation | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection | [1][2] |
| Eye Irritation | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4][5] |
| Respiratory Irritation | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [1][2][4][5] |
| Acute Oral Toxicity | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [5][6] |
This table synthesizes data from the specific compound's SDS and those of analogous indole carboxylic acids to provide a comprehensive hazard overview.
The Core of Safety: A Dynamic Risk Assessment
Effective laboratory safety is not a static checklist but a continuous, dynamic process of risk assessment. Before any procedure, you must evaluate the specific risks based on the quantity of material being used and the nature of the manipulation. This assessment directly informs the level of engineering controls and PPE required.
Caption: Dynamic Risk Assessment Workflow for Chemical Handling.
Personal Protective Equipment (PPE): Your Last Line of Defense
Engineering controls, such as fume hoods, are the primary method for exposure mitigation. PPE is essential to protect against any remaining residual risks. The level of PPE required is dictated by the risk assessment.
| Task / Scenario | Required Eye/Face Protection | Required Hand Protection | Required Body Protection | Respiratory Protection |
| Handling Stock Bottle | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not typically required |
| Weighing Small Quantities (<1g) in a Ventilated Enclosure | Chemical splash goggles | Nitrile gloves | Standard lab coat | Not typically required |
| Weighing Larger Quantities (>1g) or outside an enclosure | Chemical splash goggles | Nitrile gloves | Standard lab coat | NIOSH-approved N95 respirator or higher is recommended |
| Syntheses/Reactions (Open System) | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving) | Chemical-resistant lab coat or apron | Required if not in a certified fume hood |
Expert Insights on PPE Selection:
-
Eye and Face Protection : Standard safety glasses are insufficient. Because 6-methylindolizine-2-carboxylic acid is a fine powder, chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne particles.[7] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when adding reagents to a reaction.[8]
-
Hand Protection : Disposable nitrile gloves provide adequate protection for incidental contact.[8] It is crucial to understand that no glove material offers permanent protection. Always inspect gloves before use and change them immediately if contamination is suspected or confirmed. Never wear gloves outside of the laboratory area.
-
Body Protection : A standard laboratory coat, fully buttoned, is required to protect skin and personal clothing.[8] For larger-scale work, a chemical-resistant apron over the lab coat provides an additional barrier.
-
Respiratory Protection : The primary risk from this compound is the inhalation of fine dust particles.[2] All weighing and transfers of the solid material should be performed in a certified chemical fume hood or a ventilated balance enclosure. If these engineering controls are not available or are insufficient to keep exposure below permissible limits, respiratory protection is required.[8] A NIOSH-approved N95 respirator is the minimum requirement for protection against particulates.[7]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling solid 6-methylindolizine-2-carboxylic acid, focusing on the common task of weighing the compound for an experiment.
Pre-Operational Checks:
-
Verify the chemical fume hood has a current, valid certification.
-
Ensure all required PPE is available and in good condition.
-
Designate a specific area within the fume hood for the handling procedure.
-
Have waste containers pre-labeled and ready for use.
Caption: Safe Handling Workflow for Weighing Powdered Reagents.
Detailed Procedure:
-
Don PPE : Put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Prepare Workspace : Place a disposable absorbent liner on the surface of the fume hood.
-
Transfer Compound : Carefully open the stock container inside the fume hood. Use a clean spatula to transfer the desired amount of 6-methylindolizine-2-carboxylic acid to a tared weigh boat on a balance.
-
Minimize Dust : Perform all transfers slowly and deliberately to minimize the generation of airborne dust.
-
Seal Container : Securely close the main stock container immediately after use.
-
Clean Up : After transferring the chemical to your reaction vessel, decontaminate the spatula and any affected surfaces. Dispose of the weigh boat, liner, and any contaminated wipes into a designated solid waste container.
-
Doff PPE : Remove gloves using the proper technique (peeling one off with the other) to avoid skin contact, and dispose of them. Wash hands thoroughly with soap and water.
Disposal and Decontamination
All waste must be handled as hazardous chemical waste. Never dispose of this material down the drain or in the regular trash.
-
Solid Waste : All contaminated disposables (gloves, weigh boats, paper towels, etc.) must be collected in a clearly labeled hazardous waste container.[9]
-
Unused Compound : Unused or expired 6-methylindolizine-2-carboxylic acid must be disposed of through your institution's hazardous waste program.[2][9]
-
Decontamination : For minor spills within a fume hood, carefully wipe the area with a damp paper towel to avoid raising dust, and dispose of the towel as solid hazardous waste. For larger spills, or any spill outside of a containment area, evacuate the immediate area and follow your institution's emergency spill response procedures.
Emergency Response
In the event of an exposure, immediate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention if irritation persists.[9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[2] If they are not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
By adhering to these principles of hazard awareness, risk assessment, and procedural diligence, you can confidently and safely incorporate 6-methylindolizine-2-carboxylic acid into your research endeavors.
References
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- SAFETY DATA SHEET - Indole-3-acetic acid. (2025, October 16). Sigma-Aldrich.
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- SAFETY DATA SHEET - Complex of Calcium and carboxylic acids. (2018, April 24). Greenbook.net.
- Safety Data Sheet - 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt). (2025, May 28). Cayman Chemical.
- Safety Data Sheet - Indole-2-carboxylic acid. MetaSci Inc.
- SAFETY DATA SHEET - 6-Nitroindole-2-carboxylic acid. (2025, December 26). Fisher Scientific.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
